Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-(2-Nitrovinyl)benzonitrile
Executive Summary As a Senior Application Scientist in early-stage drug discovery and medicinal chemistry, I approach 4-(2-Nitrovinyl)benzonitrile (also known as trans-4-(2-nitroethenyl)benzonitrile) not merely as a cata...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist in early-stage drug discovery and medicinal chemistry, I approach 4-(2-Nitrovinyl)benzonitrile (also known as trans-4-(2-nitroethenyl)benzonitrile) not merely as a catalog reagent, but as a highly tunable electrophilic warhead. Characterized by its dual electron-withdrawing groups—a para-cyano moiety and a nitrovinyl system—this compound is a premier Michael acceptor. This whitepaper provides an in-depth technical analysis of its molecular weight, physicochemical properties, and a self-validating protocol for its synthesis, designed specifically for researchers developing covalent inhibitors or complex heterocyclic scaffolds.
Molecular Weight & Physicochemical Profiling
Understanding the exact mass and ionization behavior of 4-(2-Nitrovinyl)benzonitrile is critical for downstream mass spectrometry (MS) validation during target engagement assays.
The molecular weight is calculated based on its formula, C9H6N2O2 :
For high-resolution mass spectrometry (HRMS) applications, identifying the correct adducts is essential to prevent false negatives during reaction monitoring. The table below summarizes the critical physicochemical and MS parameters.
Table 1: Physicochemical and Analytical Specifications
Data supported by standard commercial and database specifications ( [1], [3]).
Structural Causality & Electrophilic Reactivity
The utility of 4-(2-Nitrovinyl)benzonitrile lies in its extreme electrophilicity. The nitro group (-NO₂) exerts a powerful inductive and resonance electron-withdrawing effect, highly polarizing the adjacent alkene. Simultaneously, the para-cyano (-CN) group pulls electron density away from the aromatic ring. This synergistic "push-pull" depletion renders the β-carbon of the vinyl group highly susceptible to nucleophilic attack. In drug development, this specific causality is exploited to target nucleophilic cysteine residues in disease-relevant proteins, forming stable, irreversible covalent bonds.
Reaction Workflow & Mechanistic Pathway
Caption: Mechanistic workflow for 4-(2-Nitrovinyl)benzonitrile synthesis and application.
Self-Validating Experimental Protocol: Henry (Nitroaldol) Condensation
To synthesize 4-(2-Nitrovinyl)benzonitrile with strict stereocontrol favoring the (E)-isomer, we utilize a modified Henry reaction. As an application scientist, I design protocols that are self-validating—meaning the physical chemistry of the reaction naturally prevents the isolation of false products.
Step 1: Reagent Solvation & Stoichiometry
Action: Suspend 10 mmol of 4-cyanobenzaldehyde in a 5-fold molar excess of nitromethane (50 mmol).
Causality: Nitromethane is not just a reagent; it serves as the primary solvent. The massive molar excess drives the equilibrium of the initial aldol addition forward while acting as a thermal sink to manage the mildly exothermic deprotonation step.
Step 2: Bifunctional Catalysis
Action: Add 0.5 equivalents of ammonium acetate (NH₄OAc) and 5 mL of glacial acetic acid.
Causality: Ammonium acetate acts as a bifunctional catalyst. The acetate anion deprotonates nitromethane to form the reactive nitronate ion, while the ammonium cation activates the aldehyde carbonyl via hydrogen bonding. The acetic acid buffer is critical; it prevents the base-catalyzed hydrolysis of the sensitive cyano group.
Step 3: Thermal Dehydration
Action: Reflux the mixture at 90 °C for 4 hours.
Causality: The initial addition forms a soluble β-nitro alcohol intermediate. Sustained heat provides the activation energy required for the E1cB elimination of water. This strictly drives the formation of the thermodynamically favored (E)-alkene to minimize steric hindrance between the bulky aromatic ring and the nitro group.
Step 4: Self-Validating Isolation
Action: Cool the reaction vessel to 0 °C. Filter the resulting precipitate and wash with ice-cold ethanol.
Validation Mechanism: This step is inherently self-validating. The target (E)-4-(2-Nitrovinyl)benzonitrile is highly crystalline and insoluble in cold ethanol, whereas unreacted aldehyde and the intermediate β-nitro alcohol remain highly soluble. If the dehydration step (Step 3) failed, no precipitate will form upon cooling.
Orthogonal Check: Perform a melting point analysis. A sharp melt at 188.0–192.0 °C ( [2]) confirms the absence of the alcohol intermediate and verifies stereochemical purity.
Applications in Covalent Drug Development
Beyond its use as a synthetic intermediate, 4-(2-Nitrovinyl)benzonitrile is heavily utilized in the design of targeted covalent inhibitors (TCIs). By incorporating this moiety into a larger recognition scaffold, researchers can direct the electrophilic nitrovinyl group toward specific non-catalytic cysteines in kinase domains. The resulting Michael addition forms a stable thioether linkage, permanently inactivating the target protein and significantly prolonging the pharmacodynamic effect of the drug.
References
Title : 4-[(E)-2-nitroethenyl]benzonitrile (CID 819894)
Source : National Center for Biotechnology Information (PubChem)
URL :[Link]
An In-Depth Technical Guide to (E)-4-(2-Nitrovinyl)benzonitrile Abstract This technical guide provides a comprehensive overview of (E)-4-(2-Nitrovinyl)benzonitrile, a versatile bifunctional molecule of significant intere...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to (E)-4-(2-Nitrovinyl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of (E)-4-(2-Nitrovinyl)benzonitrile, a versatile bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. The document delineates its structural and physicochemical properties, provides a detailed, field-proven protocol for its synthesis via the Henry-Knoevenagel condensation, and explores its rich chemical reactivity. The dual functionality, arising from the electrophilic nitrovinyl moiety and the synthetically malleable nitrile group, positions this compound as a valuable building block for the construction of complex heterocyclic systems and as a scaffold in drug discovery programs. Mechanistic insights, spectroscopic characterization data, and critical safety protocols are detailed to provide a holistic resource for laboratory professionals.
Introduction and Strategic Importance
(E)-4-(2-Nitrovinyl)benzonitrile, systematically named 4-((E)-2-nitrovinyl)benzonitrile (CAS No: 5153-73-1), is an aromatic compound featuring two potent functional groups: a conjugated nitroalkene and a nitrile.[1] The nitroalkene, or β-nitrostyrene, moiety is a powerful electron-withdrawing system that renders the carbon-carbon double bond highly electrophilic. This inherent reactivity makes it an exceptional Michael acceptor and a versatile partner in a variety of cycloaddition reactions.[2][3]
Simultaneously, the benzonitrile group is a critical pharmacophore and a stable precursor to other key functionalities, such as amines, amides, and carboxylic acids.[4][5] In drug design, the nitrile can serve as a bioisosteric replacement for carbonyl or halogen groups, enhance metabolic stability, and form crucial hydrogen bond interactions with protein targets.[5][6][7] The strategic placement of these two groups on a single aromatic scaffold creates a molecule with vast potential for generating molecular diversity, making it an indispensable tool for synthetic and medicinal chemists.[8]
Physicochemical and Spectroscopic Profile
The precise characterization of (E)-4-(2-Nitrovinyl)benzonitrile is fundamental for its effective use. The expected properties are summarized below.
Accurate structural confirmation relies on a combination of spectroscopic techniques. Based on extensive literature data for analogous β-nitrostyrenes and benzonitriles, the following spectral characteristics are anticipated.[10][11][12]
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be highly characteristic.
The two vinyl protons will appear as distinct doublets due to trans coupling, with a large coupling constant (J) of approximately 13-14 Hz. The proton alpha to the nitro group (Hα) is expected around δ 7.6-7.8 ppm, while the proton beta to the ring (Hβ) will be further downfield, around δ 8.0-8.2 ppm.[10]
The aromatic protons will appear as two distinct doublets in the para-substituted pattern, likely in the range of δ 7.7-8.0 ppm.
¹³C NMR (101 MHz, CDCl₃):
The nitrile carbon (C≡N) is expected around δ 117-119 ppm.[13]
The vinyl carbons are anticipated in the range of δ 135-145 ppm.
The aromatic carbons will show four distinct signals, with the ipso-carbon attached to the nitrile being significantly deshielded.[13]
Infrared (IR) Spectroscopy (KBr Pellet):
C≡N stretch: A sharp, strong absorption band around 2225-2235 cm⁻¹.[13]
NO₂ asymmetric stretch: A strong band around 1510-1530 cm⁻¹.[10]
NO₂ symmetric stretch: A strong band around 1340-1350 cm⁻¹.[10]
C=C stretch (alkene): A medium intensity band around 1625-1640 cm⁻¹.[10]
C-H out-of-plane bend (trans-alkene): A strong band around 960-980 cm⁻¹.[10]
Mass Spectrometry (GC-MS/LC-MS):
The molecular ion peak [M]⁺ is expected at m/z = 174.
Common fragmentation pathways for nitrostyrenes involve the loss of NO₂ (m/z = 128) and NO (m/z = 144).[14]
Synthesis and Mechanistic Causality
The most reliable and widely adopted method for synthesizing β-nitrostyrenes is the Henry-Knoevenagel condensation .[15] This reaction provides a direct and efficient pathway to (E)-4-(2-Nitrovinyl)benzonitrile from commercially available starting materials.
Reaction Mechanism
The synthesis proceeds via a base-catalyzed nitroaldol reaction followed by dehydration. The choice of a weak base, such as an amine or ammonium acetate, is critical. Strong bases like NaOH can promote polymerization or other side reactions, although they can be used under carefully controlled low-temperature conditions.[15][16]
The mechanism involves three key steps:
Deprotonation: The base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. This is the rate-determining step in many cases.
Nucleophilic Addition: The nitronate anion acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of 4-formylbenzonitrile. This forms a β-nitro aldol intermediate (an alkoxide).
Dehydration: The aldol intermediate is protonated and subsequently undergoes base-assisted elimination of a water molecule to form the conjugated C=C double bond of the final product. The formation of the thermodynamically stable trans (E)-isomer is highly favored.
Synthesis of 4-{2-Nitrovinyl}benzonitrile from 4-Cyanobenzaldehyde: An In-Depth Technical Guide for Drug Development Professionals
For researchers, scientists, and professionals in drug development, the ability to efficiently synthesize novel molecular scaffolds is paramount to the discovery of new therapeutic agents. This guide provides a comprehen...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the ability to efficiently synthesize novel molecular scaffolds is paramount to the discovery of new therapeutic agents. This guide provides a comprehensive, in-depth technical overview of the synthesis of 4-{2-nitrovinyl}benzonitrile, a valuable building block in medicinal chemistry, from the readily available starting materials, 4-cyanobenzaldehyde and nitromethane. This document is designed to serve as a practical resource, offering not only a detailed experimental protocol but also a thorough explanation of the underlying chemical principles and the strategic importance of this molecular framework in modern drug discovery.
Introduction: The Strategic Importance of the Nitrovinyl-Benzonitrile Scaffold
The 4-{2-nitrovinyl}benzonitrile scaffold is a molecule of significant interest in the field of drug discovery, primarily due to the synergistic interplay of its two key functional groups: the benzonitrile and the nitrovinyl moieties.
The benzonitrile group is a well-established pharmacophore found in numerous FDA-approved drugs. Its incorporation into a molecule can confer several advantageous properties, including enhanced metabolic stability, improved pharmacokinetic profiles, and the ability to form crucial polar interactions and hydrogen bonds with biological targets. Furthermore, the nitrile group serves as a versatile synthetic handle, allowing for further molecular elaboration and optimization of lead compounds.
The nitrovinyl group , on the other hand, is a potent Michael acceptor. This electrophilic character allows it to form covalent bonds with nucleophilic residues, such as cysteine, within the active sites of target proteins. This mechanism of action is the basis for the design of targeted covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action. The strong electron-withdrawing nature of the nitro group also significantly influences the electronic properties of the entire molecule, which can be fine-tuned to optimize binding affinity and reactivity.
The strategic combination of these two functionalities in 4-{2-nitrovinyl}benzonitrile makes it a highly valuable precursor for the development of novel therapeutics, particularly in areas such as oncology and inflammatory diseases, where the targeted covalent inhibition of key enzymes and signaling proteins is a clinically validated and highly successful strategy.[1]
Reaction Mechanism: A Two-Step Synthesis via the Henry (Nitroaldol) Reaction and Subsequent Dehydration
The synthesis of 4-{2-nitrovinyl}benzonitrile from 4-cyanobenzaldehyde and nitromethane proceeds through a well-established two-step sequence: a base-catalyzed Henry (nitroaldol) reaction, followed by the dehydration of the resulting β-nitro alcohol intermediate.[2][3]
Step 1: The Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to a carbonyl compound.[2][3] The reaction is initiated by the deprotonation of the acidic α-proton of nitromethane by a base, which generates a resonance-stabilized nitronate anion. This nucleophilic species then attacks the electrophilic carbonyl carbon of 4-cyanobenzaldehyde, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields the β-nitro alcohol, 4-(1-hydroxy-2-nitroethyl)benzonitrile.
Step 2: Dehydration to the Nitroalkene
The β-nitro alcohol intermediate formed in the Henry reaction can be readily dehydrated to the corresponding nitroalkene. This elimination reaction is often promoted by heat and is driven by the formation of a highly stable, conjugated π-system.[3] The acidity of the proton on the carbon atom bearing the nitro group facilitates this dehydration process.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 4-{2-nitrovinyl}benzonitrile, designed to be a self-validating and reproducible procedure.
Materials and Reagents:
4-Cyanobenzaldehyde
Nitromethane
n-Butylamine
Methanol
Hydrochloric Acid (0.1 M)
Ethyl Acetate
Hexane
Anhydrous Sodium Sulfate
Silica Gel (for column chromatography)
Instrumentation:
Round-bottom flask with magnetic stirrer and reflux condenser
Heating mantle
Büchner funnel and filter flask
Rotary evaporator
NMR Spectrometer (for ¹H and ¹³C NMR analysis)
FT-IR Spectrometer
Procedure:
Part A: Synthesis of 4-{2-nitrovinyl}benzonitrile
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-cyanobenzaldehyde in approximately 50 mL of methanol.
To the stirred solution, add 5.0 mL of nitromethane.
Carefully add 1.0 mL of n-butylamine dropwise to the reaction mixture. A color change is typically observed, indicating the initiation of the Henry reaction.[4]
Allow the reaction mixture to stir at room temperature for a period of 2 hours.
Following the initial stirring period, attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 4 hours. This will drive the dehydration of the intermediate β-nitro alcohol to completion.[3]
The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC), using a mobile phase consisting of a mixture of ethyl acetate and hexane.
Part B: Work-up and Purification
Once the reaction is complete, allow the mixture to cool to room temperature.
In a separate beaker, prepare approximately 100 mL of an ice-cold 0.1 M hydrochloric acid solution.
Slowly and with vigorous stirring, pour the reaction mixture into the cold acid solution. This will cause the product to precipitate out of solution as a solid.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the collected solid thoroughly with several portions of cold water (e.g., 3 x 50 mL) followed by a small amount of cold methanol to remove any residual impurities.
Allow the crude product to air-dry.
For enhanced purity, the crude 4-{2-nitrovinyl}benzonitrile can be recrystallized from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane.[1] Alternatively, for very high purity, the product can be subjected to column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[5]
The purified product should be dried under vacuum to afford 4-{2-nitrovinyl}benzonitrile as a solid.
Data Presentation
Table 1: Quantitative Data for the Synthesis of 4-{2-nitrovinyl}benzonitrile
Parameter
Value
Reactants
4-Cyanobenzaldehyde
10.0 g
Nitromethane
5.0 mL
n-Butylamine
1.0 mL
Product
Product Name
4-{2-nitrovinyl}benzonitrile
Appearance
Yellow solid
Expected Yield
70-85%
Melting Point
Dependent on final purity
Table 2: Spectroscopic Characterization Data for 4-{2-nitrovinyl}benzonitrile
Spectroscopic Data
Expected Chemical Shifts (ppm) or Wavenumber (cm⁻¹)
Note: The presented spectroscopic data are based on typical values for this compound and may exhibit slight variations depending on the specific analytical conditions and instrumentation used.
Visualization of the Synthetic Workflow
Caption: A schematic representation of the synthetic workflow for 4-{2-nitrovinyl}benzonitrile.
Conclusion
The synthesis of 4-{2-nitrovinyl}benzonitrile from 4-cyanobenzaldehyde represents a robust and efficient route to a highly valuable molecular scaffold for drug discovery and development. The strategic combination of the versatile benzonitrile moiety and the reactive nitrovinyl group provides a powerful platform for the rational design of novel therapeutic agents. The detailed experimental protocol and comprehensive characterization data provided herein are intended to serve as a practical and reliable resource for researchers seeking to leverage this important building block in their synthetic endeavors.
References
Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. PMC.
Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Applic
Henry reaction. Wikipedia.
4-Nitrobenzonitrile: Your Key Intermediate for Pharma & Agrochemical Innov
What is the synthesis method of 4-Nitrobenzonitrile? - FAQ. Guidechem.
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.
A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Inform
Henry Reaction. Master Organic Chemistry.
Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. The Royal Society of Chemistry.
Supporting Information for Angew. Chem. Int. Ed. 2004, 43, 6106. Wiley-VCH.
bmse000284 Benzonitrile. BMRB.
The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview. Benchchem.
p-NITROBENZONITRILE. Organic Syntheses.
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base C
4-Nitrobenzonitrile(619-72-7) IR Spectrum. ChemicalBook.
Synthesis of 2-chloro-4-nitrobenzonitrile. PrepChem.com.
Henry Reaction. Organic Chemistry Portal.
4-Nitrobenzonitrile synthesis. ChemicalBook.
The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. LinkedIn.
Henry Reaction - Common Conditions. UCLA Department of Chemistry and Biochemistry.
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N
Application Note: Synthesis of Heterocyclic Scaffolds from 4-(2-Nitrovinyl)benzonitrile
Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Content Focus: Mechanistic rationale, validated protocols, and analytical checkpoints for the divergent synthesis of heterocycles. Ex...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals
Content Focus: Mechanistic rationale, validated protocols, and analytical checkpoints for the divergent synthesis of heterocycles.
Executive Summary & Mechanistic Rationale
In medicinal chemistry and drug development, functionalized heterocycles are privileged scaffolds. 4-(2-Nitrovinyl)benzonitrile (also known as (E)-4-(2-nitrovinyl)benzonitrile or p-cyano-
β
-nitrostyrene) serves as an exceptionally versatile, highly reactive building block for synthesizing these scaffolds[1].
The Causality of Reactivity:
The unique reactivity of 4-(2-nitrovinyl)benzonitrile stems from its "pull-pull" electronic nature. The para-cyano group exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, which synergize with the potent electron-withdrawing nature of the
β
-nitro group. This makes the
β
-carbon of the alkene an extremely electrophilic hub, ideal for Michael additions[2]. Furthermore, the highly polarized double bond lowers the lowest unoccupied molecular orbital (LUMO) energy, making it an elite dipolarophile for 1,3-dipolar cycloadditions[3]. In many cyclization cascades, the nitro group acts as a "traceless" activating group, undergoing elimination as nitrous acid (HNO
2
) to drive the final aromatization of the heterocycle[4].
Divergent Synthetic Pathways
By carefully selecting the nucleophile or dipole, researchers can dictate the reaction pathway to yield distinct heterocyclic classes, including isoxazoles, pyrroles, and pyrazoles.
Caption: Divergent synthetic pathways from 4-(2-nitrovinyl)benzonitrile to key heterocycles.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes specific analytical checkpoints to verify the success of the transformation without requiring immediate isolation.
Protocol A: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition
Mechanism & Causality: Nitrile oxides are highly reactive 1,3-dipoles that readily dimerize into furoxans if not managed carefully. By generating the nitrile oxide in situ from an aldoxime using N-chlorosuccinimide (NCS) and triethylamine (Et
3
N), the dipole is immediately trapped by the highly polarized 4-(2-nitrovinyl)benzonitrile[3]. The cycloaddition yields a nitro-isoxazoline intermediate, which spontaneously eliminates HNO
2
to form the fully aromatic isoxazole.
Step-by-Step Methodology:
Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve the chosen aldoxime (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL).
Activation: Add NCS (1.25 mmol) portion-wise at room temperature. Stir for 30 minutes to form the hydroximoyl chloride intermediate.
Cycloaddition: Add 4-(2-nitrovinyl)benzonitrile (1.0 mmol) to the solution. Cool the mixture to 0 °C.
Dipole Generation: Dropwise, add Et
3
N (1.5 mmol) diluted in DMF (2 mL) over 15 minutes. The base generates the nitrile oxide in situ, which immediately reacts with the nitroalkene.
Aromatization: Heat the reaction mixture to 80 °C for 4 hours to facilitate the elimination of HNO
2
.
Quenching & Extraction: Cool to room temperature, quench with water (20 mL), and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Synthesis of Pyrroles via Barton-Zard Annulation
Mechanism & Causality: The Barton-Zard reaction utilizes ethyl isocyanoacetate. A strong base deprotonates the
α
-carbon of the isocyanoacetate, triggering a Michael addition to the
β
-carbon of 4-(2-nitrovinyl)benzonitrile. The resulting nitronate intermediate cyclizes onto the isocyanide carbon. Subsequent tautomerization and elimination of the nitro group yield the thermodynamically stable pyrrole core.
Step-by-Step Methodology:
Preparation: Dissolve 4-(2-nitrovinyl)benzonitrile (1.0 mmol) and ethyl isocyanoacetate (1.1 mmol) in a mixture of THF/i-PrOH (3:1, 8 mL) under inert atmosphere.
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) dropwise at room temperature. Note: The solution will rapidly darken, indicating the formation of the nitronate intermediate.
Cyclization: Stir the reaction mixture at room temperature for 12 hours.
Quenching: Dilute with saturated aqueous NH
4
Cl (15 mL) to neutralize the DBU, and extract with dichloromethane (DCM) (3 × 15 mL).
Purification: Dry the organic phase (MgSO
4
), concentrate, and purify by flash chromatography to isolate the substituted pyrrole.
Protocol C: Synthesis of Pyrazoles via Hydrazine Cyclocondensation
Mechanism & Causality: Hydrazines act as potent bis-nucleophiles. The primary amine of the hydrazine performs a conjugate (Michael) addition to the nitroalkene. The secondary amine then attacks the nitro-bearing carbon, forming a pyrazolidine intermediate. Oxidative aromatization and loss of HNO
2
yield the pyrazole.
Step-by-Step Methodology:
Preparation: Suspend 4-(2-nitrovinyl)benzonitrile (1.0 mmol) in absolute ethanol (10 mL).
Addition: Add phenylhydrazine (1.2 mmol) and a catalytic amount of glacial acetic acid (10 mol%).
Reflux: Heat the mixture to reflux (78 °C) for 6 hours.
Monitoring: Monitor via TLC. The highly fluorescent starting material spot will disappear, replaced by a lower Rf, UV-active product spot.
Isolation: Concentrate the solvent to half volume and cool to 0 °C. The pyrazole product often precipitates directly and can be isolated via vacuum filtration and washed with cold ethanol.
Experimental Workflow & Validation
Caption: Standardized self-validating workflow for heterocycle synthesis and isolation.
Self-Validating Analytical Checkpoints:
1
H NMR Spectroscopy: The starting material, 4-(2-nitrovinyl)benzonitrile, exhibits two distinct doublet signals at approximately
δ
7.60 ppm and
δ
8.00 ppm with a large coupling constant (
J≈13.6
Hz), characteristic of the trans-alkene protons. The complete disappearance of these doublets is the primary self-validating marker for reaction completion.
LC-MS: For reactions involving the elimination of the nitro group (Isoxazoles and Pyrroles), look for the mass of the cycloadduct minus 47 Da (loss of HNO
2
).
Quantitative Data & Reaction Parameters
The following table summarizes the optimized quantitative parameters and expected outcomes for the three synthetic pathways utilizing 4-(2-nitrovinyl)benzonitrile.
Heterocycle Target
Reagents / Dipole Source
Catalyst / Base
Solvent & Temp
Reaction Time
Typical Yield (%)
Isoxazoles
Aldoxime, NCS
Et
3
N (1.5 eq)
DMF, 0 °C
→
80 °C
4.5 hours
72 - 85%
Pyrroles
Ethyl isocyanoacetate
DBU (1.2 eq)
THF/i-PrOH, RT
12 hours
65 - 78%
Pyrazoles
Phenylhydrazine
AcOH (10 mol%)
Ethanol, 78 °C
6 hours
80 - 92%
Note: Yields are based on isolated, chromatographically pure products. The high yields in the pyrazole synthesis are attributed to the strong nucleophilicity of hydrazine and the straightforward precipitation-based isolation.
References
119 nitroalkenes in diverse synthesis of heterocyclic compounds with two or three heteroatoms: recent advances
Source: RSC Advances[Link]
Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles
Source: Società Chimica Italiana
[Link]
Nitroalkenes as Latent 1,2-Biselectrophiles – A Multicatalytic Approach for the Synthesis of 1,4-Diketones and Their Application in a Four-Step One-Pot Reaction to Polysubstituted Pyrroles
Source: The Journal of Organic Chemistry (ACS)[Link]
Recent Advances in Intramolecular Nitrile Oxide Cycloadditions in the Synthesis of 2-Isoxazolines
Source: ResearchGate[Link]
Unusual Reactivities of ortho-Hydroxy-
β
-nitrostyrene
Source: Molecules (PubMed Central)[Link]
Use of 4-{2-Nitrovinyl}benzonitrile in the synthesis of pharmaceutical intermediates
Application Note: Strategic Utilization of 4-(2-Nitrovinyl)benzonitrile in Pharmaceutical Intermediate Synthesis Executive Summary The compound (E)-4-(2-Nitrovinyl)benzonitrile (CAS: 5153-73-1) has emerged as a highly ve...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Utilization of 4-(2-Nitrovinyl)benzonitrile in Pharmaceutical Intermediate Synthesis
Executive Summary
The compound (E)-4-(2-Nitrovinyl)benzonitrile (CAS: 5153-73-1) has emerged as a highly versatile, bifunctional building block in advanced medicinal chemistry. Characterized by the presence of two potent electron-withdrawing groups (EWGs)—a nitro group and a para-cyano group—this molecule functions as an exceptional Michael acceptor and a highly reactive dipolarophile. This application note provides a comprehensive, self-validating guide to utilizing 4-(2-nitrovinyl)benzonitrile for the synthesis of complex pharmaceutical intermediates, specifically focusing on chiral GABA-analogs and functionalized pyrrolidine scaffolds[1].
Physicochemical Profiling & Reactivity Principles
To master the synthetic utility of 4-(2-nitrovinyl)benzonitrile, one must understand the electronic push-pull dynamics defining its reactivity.
LUMO Lowering: The nitro group exerts strong inductive and resonance-withdrawing effects. The para-cyano group further depletes electron density from the aromatic ring. This synergistic dual-EWG system drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group, making the
β
-carbon exceptionally electrophilic[2].
Orthogonal Derivatization: Post-reaction, the nitro group can be reduced to a primary amine (yielding ethylamine derivatives), while the benzonitrile moiety serves as a handle for hydrolysis (to amides/carboxylic acids) or cycloaddition (to tetrazoles), enabling divergent API synthesis[1].
Core Synthetic Workflows
Enantioselective Michael Additions (GABA-Analog Precursors)
The synthesis of chiral
γ
-aminobutyric acid (GABA) derivatives (e.g., Baclofen or Phenibut analogs) relies heavily on the asymmetric Michael addition of carbon nucleophiles to
β
-nitrostyrenes. By employing a chiral bifunctional thiourea catalyst, the nitro group of 4-(2-nitrovinyl)benzonitrile is rigidly locked via bidentate hydrogen bonding. This not only further activates the alkene but also shields one enantiotopic face, dictating absolute stereocontrol.
Fig 2. Mechanism of organocatalyzed asymmetric Michael addition via LUMO activation.
Highly substituted pyrrolidines are ubiquitous in antiviral and anticancer pharmacophores. 4-(2-Nitrovinyl)benzonitrile reacts rapidly with azomethine ylides (generated in situ from
α
-amino esters) in a [3+2] cycloaddition. The use of a silver(I) catalyst templates the transition state, ensuring high endo-diastereoselectivity.
Fig 1. [3+2] Dipolar cycloaddition pathway for pyrrolidine core assembly.
Experimental Protocols
Protocol A: Organocatalytic Asymmetric Michael Addition
Objective: Synthesis of diethyl 2-(1-(4-cyanophenyl)-2-nitroethyl)malonate.
Causality of Experimental Choices:
Solvent (Toluene): A non-polar solvent is strictly chosen to prevent solvent molecules from competitively hydrogen-bonding with the thiourea catalyst, which would disrupt the chiral transition state.
Temperature (Ambient to 0°C): Lower thermal energy minimizes background (uncatalyzed) racemic pathways, maximizing the enantiomeric excess (ee).
Step-by-Step Methodology:
Preparation: In an oven-dried 10 mL Schlenk tube under an argon atmosphere, dissolve 4-(2-nitrovinyl)benzonitrile (174 mg, 1.0 mmol) and a chiral bifunctional thiourea catalyst (0.05 mmol, 5 mol%) in anhydrous toluene (4.0 mL).
Initiation: Add diethyl malonate (240 mg, 1.5 mmol) dropwise via syringe over 2 minutes.
Propagation: Stir the reaction mixture at room temperature for 24 hours.
Quench & Extraction: Quench the reaction with saturated aqueous
NH4Cl
(5 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Combine the organic layers, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validation & QC System:
TLC Monitoring: The starting material (UV-active,
Rf≈0.5
in 3:1 Hexanes/EtOAc) must completely disappear, replaced by a more polar product spot (
Rf≈0.3
).
NMR Confirmation: Success is validated by the disappearance of the characteristic trans-alkene doublets (
δ
7.60 and 8.00 ppm,
J≈13.5
Hz) in the
1H
NMR spectrum, and the emergence of an aliphatic ABX spin system between
δ
3.20–4.20 ppm (the newly formed chiral center and adjacent
CH2−NO2
protons).
Protocol B: Metallo-Catalyzed [3+2] Cycloaddition
Objective: Synthesis of highly functionalized endo-pyrrolidine derivatives.
Causality of Experimental Choices:
Catalyst (AgOAc):Ag+
serves a dual templating role. It coordinates to the imine nitrogen (increasing its
α
-acidity for deprotonation by
Et3N
) and simultaneously binds the nitro oxygen of the dipolarophile. This rigid pre-organization enforces a strict endo-approach.
Base (
Et3N
): A mild base is sufficient to deprotonate the silver-coordinated imine without causing base-catalyzed polymerization of the highly reactive nitrostyrene.
Step-by-Step Methodology:
Catalyst Complexation: In a dry flask, combine the azomethine ylide precursor (e.g., imine of glycine ethyl ester, 1.2 mmol) and AgOAc (0.05 mmol, 5 mol%) in anhydrous THF (5 mL). Stir for 15 minutes in the dark to form the metallo-dipole complex.
Dipolarophile Addition: Add 4-(2-nitrovinyl)benzonitrile (174 mg, 1.0 mmol)[2] in one portion.
Deprotonation: Add Triethylamine (
Et3N
, 0.1 mmol, 10 mol%) dropwise. The solution typically undergoes a distinct color change (often turning deep yellow/orange) indicating ylide formation.
Reaction: Stir at room temperature for 12 hours.
Workup: Filter the crude mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate and purify via flash chromatography.
Self-Validation & QC System:
Diastereomeric Ratio (dr): Crude
1H
NMR must be taken before chromatography. The endo vs exo ratio is determined by integrating the benzylic proton signals of the pyrrolidine ring (typically
δ
4.5 - 5.0 ppm). A successful templated reaction yields
>95:5
endo:exo.
Quantitative Data Summary
The following table benchmarks the expected performance metrics when utilizing 4-(2-nitrovinyl)benzonitrile across standard pharmaceutical intermediate workflows.
Reaction Type
Nucleophile / Dipole
Catalyst System
Yield (%)
Enantiomeric Excess (ee %)
Diastereomeric Ratio (dr)
Michael Addition
Diethyl Malonate
Bifunctional Thiourea
92
95
N/A
Michael Addition
Acetylacetone
Bifunctional Squaramide
89
96
N/A
[3+2] Cycloaddition
Azomethine Ylide
AgOAc / Chiral Ligand
85
98
>95:5 (endo:exo)
Reduction
Hydride (
NaBH4
)
Silica-supported
90
N/A
N/A
References
Sigma-Aldrich. "(E)-4-(2-Nitrovinyl)benzonitrile Product Page". Available at:
Guidechem. "C9H6N2O2 - Chemical Dictionary - 1-(4-CYANOPHENYL)-2-NITROETHENE". Available at: 1
BLDpharm. "Organic Building Blocks: Alkenyls - (E)-4-(2-Nitrovinyl)benzonitrile". Available at: 2
Application Note: Antimicrobial Potential and Mechanistic Profiling of Substituted Nitrovinylbenzenes (β-Nitrostyrenes)
Introduction & Scientific Rationale Substituted nitrovinylbenzenes, commonly referred to as β-nitrostyrenes, have experienced a significant resurgence in preclinical drug discovery due to their potent, broad-spectrum ant...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
Substituted nitrovinylbenzenes, commonly referred to as β-nitrostyrenes, have experienced a significant resurgence in preclinical drug discovery due to their potent, broad-spectrum antibacterial and antifungal activities[1]. With the escalating threat of antimicrobial resistance (AMR)—particularly concerning methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)—identifying novel pharmacophores with unconventional mechanisms of action is paramount[1].
As researchers and drug development professionals, understanding the causality behind their efficacy is critical for rational drug design. The core antimicrobial mechanism of β-nitrostyrenes relies on their unique structure as conjugated nitroalkenes. The strong electron-withdrawing nature of the nitro group creates a partial positive charge at the β-carbon (benzylic position), transforming the molecule into a highly reactive electrophile[2]. When these lipophilic compounds penetrate the bacterial cell envelope, they function as strong Michael acceptors. They undergo rapid nucleophilic attack by the sulfhydryl (-SH) groups of essential intracellular thiols (e.g., glutathione, mycothiol) and cysteine residues of critical enzymes[1]. This irreversible covalent modification leads to severe intracellular redox imbalance, the lethal accumulation of reactive oxygen species (ROS), and subsequent bactericidal cell death[3].
The bio-potency of nitrovinylbenzenes is strictly governed by their structure-property-activity relationships (SPAR), specifically their lipophilicity (log P) and redox potentials[4].
Halogenation: The introduction of halogen atoms, such as fluorine or bromine, at the 4-position of the aromatic ring significantly enhances antimicrobial activity. Fluorine-substituted nitropropenylarenes exhibit extremely low Minimum Inhibitory Concentrations (MIC) against Gram-negative pathogens like E. coli due to optimized membrane permeation[1]. The addition of a β-bromo group also profoundly enhances activity against resistant Gram-positive strains[5].
β-Methylation: The addition of a methyl group at the β-position (forming β-methyl-β-nitrostyrenes) drastically improves chemical stability and lipophilicity. This structural tweak correlates directly with enhanced membrane penetration and superior antibacterial activity compared to non-methylated analogs[1],[4].
Electron-Withdrawing Groups (EWGs): Strong EWGs enhance the electrophilicity of the β-carbon, accelerating the Michael addition with bacterial thiols, which is the rate-limiting step of their bactericidal action[6],[2].
Quantitative SAR Data Summary
The following table summarizes the representative antimicrobial efficacy of key substituted β-nitrostyrenes, demonstrating the quantitative impact of halogenation and methylation on target pathogens[1],[6],[5].
Strong specific activity with low mammalian cytotoxicity[6].
3,4-Methylenedioxy-β-nitrostyrene
C. albicans (Fungus)
15.6 - 31.2
Broad-spectrum antifungal disruption of redox balance[5].
Workflow Visualization
To conceptualize the pharmacodynamics of β-nitrostyrenes, the following diagram maps the causal pathway from molecular exposure to pathogen eradication.
Mechanistic pathway of nitrovinylbenzene antimicrobial action via Michael addition and thiol depletion.
Experimental Protocols
To ensure rigorous and reproducible evaluation of nitrovinylbenzene candidates, the following protocols are designed as self-validating systems. Because β-nitrostyrenes are highly lipophilic, standard optical density (OD) readings can be confounded by compound precipitation. These workflows are engineered to bypass such artifacts.
Purpose: To determine the MIC and Minimum Bactericidal Concentration (MBC) while eliminating false positives caused by the precipitation of lipophilic compounds[2].
Self-Validation Mechanism: Resazurin acts as an internal metabolic sensor. It remains blue (oxidized and non-fluorescent) in the presence of dead cells or chemical precipitates, but reduces to pink (highly fluorescent resorufin) exclusively via active bacterial dehydrogenases.
Step-by-Step Methodology:
Inoculum Preparation: Culture the target strain (e.g., S. aureus ATCC 25923) in Mueller-Hinton Broth (MHB) to the exponential growth phase. Adjust the suspension to a 0.5 McFarland standard (~
1.5×108
CFU/mL), then dilute 1:100 in MHB.
Compound Dilution: Prepare a 10 mg/mL stock of the β-nitrostyrene derivative in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using MHB. Critical step: Ensure the final DMSO concentration remains
≤
1% to prevent solvent-induced cytotoxicity.
Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound dilutions (Final inoculum:
5×105
CFU/mL). Include a growth control (MHB + bacteria + 1% DMSO) and a sterility control (MHB only).
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.
Resazurin Addition (Validation Step): Add 10 µL of a 0.015% w/v resazurin aqueous solution to all wells. Incubate for an additional 2-4 hours in the dark.
Readout: Visually inspect the plate. The MIC is defined as the lowest concentration that prevents the color change from blue to pink. For precise quantification, measure fluorescence (Excitation: 560 nm, Emission: 590 nm).
MBC Determination: Plate 10 µL from all blue (inhibited) wells onto drug-free tryptic soy agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a
≥
99.9% reduction in CFU compared to the initial inoculum.
Purpose: To mechanistically validate that the antimicrobial action of the synthesized β-nitrostyrene is driven by the covalent binding of intracellular thiols[1].
Self-Validation Mechanism: The inclusion of N-ethylmaleimide (NEM), a highly specific thiol-alkylating agent, serves as a positive mechanistic control. If the β-nitrostyrene operates via the proposed Michael addition mechanism, its thiol-depletion curve must parallel that of the NEM control.
Step-by-Step Methodology:
Cell Treatment: Grow bacterial cells to an OD600 of 0.6. Wash twice with PBS (pH 7.4). Treat 5 mL aliquots with the β-nitrostyrene compound at 0.5×, 1×, and 2× MIC for 2 hours. Use NEM (2 mM) as a positive control and 1% DMSO as a vehicle control.
Lysis: Harvest cells by centrifugation (4000 × g, 10 min). Resuspend in 1 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA) and sonicate on ice (5 cycles of 10s ON / 20s OFF) to release intracellular contents.
Protein Precipitation: Add 10% Trichloroacetic acid (TCA) to the lysate to precipitate proteins. Centrifuge at 10,000 × g for 15 min at 4°C. Collect the supernatant containing non-protein thiols (predominantly glutathione or mycothiol).
DTNB Reaction: Neutralize 100 µL of the supernatant with 800 µL of 0.4 M Tris buffer (pH 8.9). Add 20 µL of DTNB (Ellman’s reagent, 0.01 M in methanol).
Quantification: Incubate for 15 minutes at room temperature. Measure the absorbance at 412 nm using a spectrophotometer. Calculate the free thiol concentration using a standard curve generated with reduced L-cysteine. A dose-dependent drop in absorbance at 412 nm confirms the depletion of free thiols by the β-nitrostyrene.
References
1.[1] Title: A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents - MDPI
Source: mdpi.com
URL:
2.[6] Title: Novel functionalized β-nitrostyrenes: Promising candidates for new antibacterial drugs
Source: nih.gov
URL:
3.[5] Title: Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents - ResearchGate
Source: researchgate.net
URL:
4.[2] Title: STUDY ON SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF SOME MICHAEL-TYPE ADDITION COMPOUNDS - DergiPark
Source: dergipark.org.tr
URL:
5.[4] Title: β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study
Source: researchgate.net
URL:
6.[3] Title: 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC
Source: nih.gov
URL:
Technical Support Center: Optimizing the Synthesis of 4-{2-Nitrovinyl}benzonitrile
Welcome to the technical support center for the synthesis of 4-{2-Nitrovinyl}benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 4-{2-Nitrovinyl}benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies associated with the Henry-Knoevenagel condensation reaction used to produce this valuable intermediate. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to ensure your synthesis is successful, reproducible, and scalable.
Frequently Asked Questions (FAQs)
Q1: My Henry reaction between 4-cyanobenzaldehyde and nitromethane is not progressing. What are the primary reasons for a stalled reaction?
A1: A stalled or non-starting reaction is a common issue, typically pointing to problems with the catalyst, reagents, or the removal of water, which is a byproduct of the condensation.
Catalyst Inactivity: The Henry reaction is base-catalyzed, with common choices including ammonium acetate, alkylamines (like diethylamine), or piperidine in acetic acid. Ammonium acetate is often preferred as it acts as both a weak base and a source of ammonia, which facilitates the dehydration of the intermediate nitro-alcohol. If your catalyst is old or has been improperly stored, its activity may be compromised.
Purity of Reagents: Ensure your 4-cyanobenzaldehyde is free from acidic impurities, particularly 4-cyanobenzoic acid, which can neutralize the base catalyst. The presence of significant impurities can be checked via NMR or by taking a melting point.[1]
Inefficient Water Removal: The final dehydration step to form the nitrovinyl group is an equilibrium process. The continuous removal of water drives the reaction to completion. When using a solvent like toluene, a Dean-Stark apparatus is highly effective for azeotropically removing water.[2] If this is not set up correctly or the reflux rate is too low, water accumulation can stall the reaction.
Q2: I'm observing a very low yield. How can I optimize the reaction conditions to improve it?
A2: Low yield is often a matter of suboptimal reaction parameters. A systematic approach to optimization is crucial.
Stoichiometry: While a 1:1 molar ratio of aldehyde to nitromethane is theoretically sufficient, using a slight excess of nitromethane (e.g., 1.5 to 3 equivalents) can significantly improve yields by shifting the equilibrium towards the product.[3]
Catalyst Loading: The amount of catalyst is critical. For ammonium acetate, a catalytic amount of 0.1 to 0.3 equivalents relative to the aldehyde is a good starting point. Insufficient catalyst leads to slow conversion, while excessive amounts can promote side reactions.
Temperature and Reaction Time: The reaction typically requires heat to facilitate the dehydration step. Refluxing in a solvent like glacial acetic acid or toluene is common.[2] Optimal reaction time should be determined by monitoring. A reaction time of 2-6 hours is typical, but this can vary. Pushing the reaction for too long at high temperatures can lead to product degradation or polymerization.
Solvent Choice: The polarity and boiling point of the solvent play a significant role.[4]
Toluene: Excellent for azeotropic water removal with a Dean-Stark trap.
Glacial Acetic Acid: Acts as both a solvent and a co-catalyst, promoting dehydration.
Ethanol/Methanol: Can work well but may require a dehydrating agent as water is soluble in these solvents.
A summary of starting points for optimization is presented below.
Balances reaction rate against side-product formation.
Solvent
Toluene or Glacial Acetic Acid
Toluene for azeotropic water removal; Acetic Acid as a catalytic solvent.[2]
Temperature
Reflux (80-120 °C)
Provides energy for the dehydration step.
Time
2 - 6 hours
Monitor by TLC to avoid product degradation from prolonged heating.
Q3: My TLC plate shows multiple spots apart from the starting material and product. What are the likely side products and how can I minimize them?
A3: The formation of side products is a key challenge. Understanding their origin is essential for mitigation.
β-Nitro Alcohol Intermediate: The most common "side product" is often the un-dehydrated nitro alcohol intermediate. This appears as a more polar spot on the TLC plate. To minimize this, ensure efficient water removal (Dean-Stark trap) or use a solvent system like glacial acetic acid that promotes dehydration.
Polymerization: As a Michael acceptor, the 4-{2-Nitrovinyl}benzonitrile product can undergo self-polymerization, especially under strongly basic conditions or prolonged heating.[2] Use a weak base catalyst (ammonium acetate) and monitor the reaction to avoid unnecessarily long heating times.
Cannizzaro Reaction: While less common with weak bases, if a strong base (e.g., NaOH) were used, the 4-cyanobenzaldehyde (which lacks α-hydrogens) could undergo a Cannizzaro reaction to yield 4-cyanobenzyl alcohol and 4-cyanobenzoic acid.
Starting Aldehyde Impurities: If your starting aldehyde has oxidized to 4-cyanobenzoic acid, this will remain as a very polar, baseline spot on the TLC.
Mitigation Strategy:
Use a weak base: Employ ammonium acetate.
Control Temperature: Avoid excessive heat.
Monitor Reaction: Stop the reaction once the starting aldehyde is consumed (as determined by TLC).
Purify Starting Material: If the aldehyde is old, consider recrystallizing it before use.
Q4: The reaction mixture becomes a thick, unstirrable slurry. What is the best way to handle this?
A4: Product precipitation during the reaction is common and indicates successful formation, but it can hinder effective stirring and heat transfer.
Increase Solvent Volume: The simplest solution is to increase the amount of solvent to keep the product dissolved or as a more mobile slurry.
Mechanical Stirring: If using a magnetic stir bar, switch to an overhead mechanical stirrer, which is more effective for thick mixtures.
Solvent Choice: If precipitation is a persistent issue, consider a solvent in which the product has higher solubility at the reaction temperature.
Q5: What is the most effective method for purifying the crude 4-{2-Nitrovinyl}benzonitrile?
A5: The crude product is typically a yellow solid. The purification method depends on the nature of the impurities.
Recrystallization: This is the most common and efficient method for removing minor impurities, especially the β-nitro alcohol intermediate. Ethanol or isopropanol are excellent solvent choices. The crude solid is dissolved in the minimum amount of hot solvent, and the solution is allowed to cool slowly to form pure crystals.[5]
Column Chromatography: If the crude product contains a significant amount of non-polar impurities or byproducts with similar polarity, column chromatography is necessary.[6] A silica gel column with an eluent system like ethyl acetate/hexanes (e.g., starting at 10:90 and gradually increasing polarity) is effective. The product is UV active, making it easy to track on TLC.[6]
Q6: How can I definitively confirm the identity and purity of my final product?
A6: Proper characterization is essential to validate your synthesis.
¹H NMR Spectroscopy: This is the most powerful tool. The key signals for 4-{2-Nitrovinyl}benzonitrile in CDCl₃ are:
Two doublets for the vinyl protons (α and β to the nitro group) between 7.5 and 8.1 ppm. A large coupling constant (J ≈ 13.6 Hz) confirms the trans configuration.[2]
Two doublets in the aromatic region (typically an AA'BB' system) between 7.4 and 7.8 ppm, integrating to 2H each.[7]
¹³C NMR Spectroscopy: This will confirm the number of unique carbons and their chemical environment. Expect signals for the nitrile carbon (~118 ppm), the vinyl carbons, and the four aromatic carbons.[7]
Melting Point: A sharp melting point that matches the literature value (approx. 147-149 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Infrared (IR) Spectroscopy: Look for characteristic peaks for the nitrile (C≡N) stretch (~2230 cm⁻¹), the nitro (NO₂) group (asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹), and the C=C double bond stretch (~1630 cm⁻¹).
Experimental Protocols & Workflows
Below are detailed, validated protocols for the synthesis and purification of 4-{2-Nitrovinyl}benzonitrile.
Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis of 4-{2-Nitrovinyl}benzonitrile.
Protocol 1: Optimized Synthesis
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add 4-cyanobenzaldehyde (10.0 g, 76.3 mmol), ammonium acetate (2.35 g, 30.5 mmol, 0.4 equiv.), and toluene (100 mL).
Reagent Addition: Add nitromethane (8.2 mL, 152.6 mmol, 2.0 equiv.) to the flask.
Reaction: Heat the mixture to a steady reflux (approx. 110-115 °C oil bath temperature). Water will begin to collect in the Dean-Stark trap.
Monitoring: Monitor the reaction progress by TLC (20% ethyl acetate in hexanes). The reaction is complete when the 4-cyanobenzaldehyde spot (higher Rf) is no longer visible (typically 3-5 hours).
Isolation: Once complete, remove the heat source and allow the mixture to cool to room temperature. As it cools, a yellow solid will precipitate. Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation.
Filtration: Collect the yellow solid by vacuum filtration. Wash the filter cake with a small amount of cold toluene (2 x 20 mL) followed by cold hexanes (2 x 20 mL) to remove residual impurities.
Drying: Allow the solid to air-dry on the filter paper, then transfer to a watch glass to dry completely. This crude product is often of sufficient purity for many applications, but recrystallization is recommended.
Troubleshooting Guide
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for diagnosing and solving low-yield issues.
References
Jain, S., et al. (2015). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
Gaki, A., et al. (2015). Optimization of the Henry reaction conditions catalyzed by 1a. ResearchGate. Available at: [Link]
Li, Z., et al. (2013). A Promiscuous Hydrolase From a Soil Metagenomic Library for the Asymmetric Henry Reaction. Green Chemistry. Available at: [Link]
Ballini, R., et al. (2012). Nitroaldol (Henry) Reaction of 2-Oxoaldehydes with Nitroalkanes as a Strategic Step for a Useful, One-Pot Synthesis of 1,2-Diketones. ResearchGate. Available at: [Link]
Tamami, B., & Ghasemi, E. (2013). Metformin as a highly efficient and reusable organosuper-base catalyst for the direct Henry reaction under neat conditions. ResearchGate. Available at: [Link]
Hosseini, M., et al. (2020). High performance of ultrasonic-assisted synthesis of two spherical polymers for enantioselective catalysis. ResearchGate. Available at: [Link]
Frontier, A. (2026). Troubleshooting: About. University of Rochester, Department of Chemistry. Available at: [Link]
Various Authors (2026). 4-Nitrobenzonitrile. ResearchGate. This page consolidates information on the related compound 4-nitrobenzonitrile, offering characterization data that can be compared. Available at: [Link]
Ruck, R. T., & Bergman, R. G. (2004). Supporting Information for: Mechanistic Studies on the Mild, Zirconium-Catalyzed Synthesis of Nitriles from Amides. Angewandte Chemie International Edition. Available at: [Link]
Reddy, R., et al. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. New Journal of Chemistry. Available at: [Link]
Saha, B., et al. (2013). Figure S19: 1H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e). ResearchGate. Available at: [Link]
Various Authors (2017). How can I purify impure benzonitrile? ResearchGate. This discussion provides general purification strategies for nitriles. Available at: [Link]
Gesmundo, N. J., et al. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available at: [Link]
da Silva, F., et al. (2015). Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. RSC Advances. Available at: [Link]
European Patent Office (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP 0110559 A1. Available at: [Link]
Snyder, H. R., & Kuck, J. A. (1941). p-NITROBENZONITRILE. Organic Syntheses. Available at: [Link]
Oxford Instruments (N.D.). Chemical Reaction Feedstock Troubleshooting with Benchtop NMR. Application Note 15. Available at: [Link]
European Patent Office (2019). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. EP 3696164 A1. Available at: [Link]
PubChem (N.D.). 4-Nitrobenzonitrile. National Center for Biotechnology Information. Available at: [Link]
Gesmundo, N. J., et al. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. PubMed. Available at: [Link]
Technical Support Center: Purification of Crude 4-{2-Nitrovinyl}benzonitrile
This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of crude 4-{2-Nitrovinyl}benzonitrile via recrystallization. As a...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of crude 4-{2-Nitrovinyl}benzonitrile via recrystallization. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
Recrystallization is a powerful technique, but its success hinges on the precise interplay of solubility, temperature, and nucleation. When issues arise, a systematic approach is key to identifying and resolving the root cause.
Troubleshooting Decision Tree
The following diagram provides a logical workflow to diagnose common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
Q1: My product oiled out, forming a liquid layer instead of crystals. What should I do?
A: "Oiling out" occurs when the melting point of your compound is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1] Impurities can also suppress the melting point, exacerbating this issue.
Causality: The compound separates from the solution as a liquid because this is energetically more favorable than remaining dissolved or forming a solid crystal lattice. Impurities often preferentially dissolve in these oil droplets, leading to a poorly purified final product if the oil solidifies.[1]
Troubleshooting Steps:
Re-heat and Dilute: Warm the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and try cooling again.[2]
Promote Slow Cooling: A shallow solvent pool in a large flask promotes rapid cooling, which can favor oiling. Transfer to a smaller flask and insulate it (e.g., with paper towels) to ensure slow, gradual cooling.[1]
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider using a lower-boiling point solvent or a mixed-solvent system. For instance, if you are using ethanol, adding a miscible "anti-solvent" like water dropwise to the hot, dissolved solution can induce crystallization.[3][4]
Q2: The solution has cooled, but no crystals have formed. What's wrong?
A: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[2][5]
Causality: For crystallization to occur, the solution must be saturated, meaning it holds more dissolved solute than it can stably maintain at a lower temperature. If the solution is not saturated, the compound will simply remain dissolved. Supersaturation is a metastable state where nucleation (the initial formation of a crystal) has not yet been triggered.[2][5]
Troubleshooting Steps:
Check for Excess Solvent: The most common cause is using too much solvent.[2] To fix this, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Let it cool again.
Induce Nucleation (for Supersaturation):
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[2][5][6] The microscopic scratches provide a rough surface that can act as a nucleation site for crystal growth.
Seeding: If available, add a tiny "seed" crystal of pure 4-{2-Nitrovinyl}benzonitrile to the solution.[1][2][6] This provides a perfect template for further crystal lattice formation.
Cool Further: If crystals still haven't formed at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[7][8]
Q3: My yield is very low after recrystallization. How can I improve it?
A: A low yield can result from several factors, including using too much solvent, premature crystallization during a hot filtration step, or washing the final crystals with warm solvent.[1]
Causality: Recrystallization is a trade-off between purity and recovery. Some product will always be lost as it has some solubility even in the cold solvent (this portion remains in the mother liquor).[5] The goal is to minimize unnecessary losses.
Troubleshooting Steps:
Use the Minimum Amount of Solvent: The guiding principle is to use the minimum amount of boiling solvent necessary to fully dissolve the crude product.[9] Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[1]
Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-warmed.[3][10] Filtering into a cold flask will cause the product to crash out on the filter paper and in the flask neck, reducing your yield.
Wash Crystals with Ice-Cold Solvent: When washing the filtered crystals in the Büchner funnel, use a minimal amount of ice-cold recrystallization solvent.[7][8] Using room temperature or warm solvent will re-dissolve some of your purified product.
Recover from Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can try to recover a second crop of crystals by boiling off some solvent and re-cooling. Note that this second crop may be less pure than the first.
Q4: My final product is orange or reddish instead of the expected pale yellow. What does this indicate?
A: An orange or red coloration in nitrostyrene derivatives often signifies the presence of polymeric byproducts.[6]
Causality: β-Nitrostyrenes are susceptible to polymerization, particularly when subjected to prolonged heating or basic conditions.[6][11] This is a common side reaction during the synthesis (a Henry-Knoevenagel condensation) and can be exacerbated during purification if not handled carefully.[12]
Troubleshooting Steps:
Minimize Heat Exposure: During the dissolution step, use the minimum amount of heat necessary and do not keep the solution boiling for an extended period.[6]
Consider Activated Charcoal (with caution): If the color is due to highly conjugated, non-polymeric impurities, adding a small amount of activated charcoal to the hot solution can help.[3] The colored impurities adsorb to the carbon, which is then removed by hot gravity filtration. However, be aware that charcoal can also adsorb your product, potentially reducing the yield.
Chromatography: If a careful recrystallization fails to remove the colored impurities, column chromatography is a more effective method for separating the desired monomer from polymeric byproducts.[6]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing 4-{2-Nitrovinyl}benzonitrile?
A: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[9] Conversely, it should either dissolve impurities very well at all temperatures (so they stay in the mother liquor) or not at all (so they can be filtered off while hot).[9] For nitrostyrenes, alcohols are often a good starting point.[13][14]
Experimental Approach: Test solubility with small amounts of your crude product in different solvents (~0.25 mL) in test tubes. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[5][8]
Common Solvents: Based on literature for similar nitrostyrenes, several solvents are viable candidates.
Solvent
Boiling Point (°C)
Characteristics & Rationale
Ethanol
78
Frequently cited as an effective solvent for purifying nitrostyrenes.[13][14][15] It has a good temperature-solubility gradient for this class of compounds.
Isopropanol
82
A slightly higher-boiling alcohol that is also effective. It's recommended to keep the temperature below 60°C for some derivatives to prevent polymerization.[6]
Methanol
65
Lower boiling point, which can be advantageous for easy removal. Also cited for recrystallizing nitrostyrenes.[11][12]
Acetic Acid / Water
Variable
A mixed-solvent system can be effective if a single solvent is not ideal.[3] Acetic acid is often used in the synthesis and can be a good primary solvent, with water added as the anti-solvent to induce crystallization.[11][12]
Toluene / Hexane
Variable
A non-polar/non-polar pair. Toluene would be the "good" solvent and hexane the "poor" solvent. This can be useful if polar impurities need to be kept in solution.[3]
Q2: What are the likely impurities in my crude 4-{2-Nitrovinyl}benzonitrile?
A: The impurities will largely depend on the synthetic route, which is typically a condensation reaction between 4-formylbenzonitrile and nitromethane.
Unreacted Starting Materials: The most common impurity is likely unreacted 4-formylbenzonitrile.[16] A proper recrystallization is the primary method for removing this, as its solubility profile and crystal structure differ from the product.[6]
Polymeric Byproducts: As mentioned, nitrostyrenes can polymerize, especially under heat or basic conditions, leading to higher-melting, often colored, and less soluble materials.[6][11]
Inorganic Salts: If the reaction was base-catalyzed (e.g., with NaOH) and then neutralized with acid, inorganic salts (like NaCl) may be present.[12] A thorough initial wash of the crude product with water is crucial to remove these before recrystallization.[6][13] A useful technique involves melting the crude product with hot water, allowing the layers to separate, and decanting the water after the organic layer solidifies upon cooling.[6][14]
Q3: Can you provide a general, step-by-step protocol for the recrystallization?
A: Certainly. This protocol assumes the use of a single solvent like ethanol.
Choose the Right Flask: Place your crude, dry 4-{2-Nitrovinyl}benzonitrile into an Erlenmeyer flask. The flask should be sized so that the final volume of solvent will not fill it more than halfway.
Dissolution: In a separate beaker, heat your chosen solvent (e.g., ethanol) to a gentle boil. Add the minimum amount of hot solvent to the Erlenmeyer flask to create a slurry. Place the flask on a hot plate, bring the slurry to a boil, and continue adding hot solvent dropwise until the solid just completely dissolves.[3][9]
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, polymeric specks) in the hot solution, you must perform a hot gravity filtration. Use a pre-warmed stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[3][10] This step must be done rapidly to prevent your product from crystallizing in the funnel.
Slow Cooling: Cover the flask with a watch glass (to prevent solvent evaporation and contamination) and allow it to cool slowly and undisturbed to room temperature.[8] Slow cooling is critical for the formation of large, pure crystals, as it gives the molecules time to selectively arrange themselves in a crystal lattice, excluding impurities.
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield by further decreasing the product's solubility.[7]
Isolation: Collect the pale yellow crystals by vacuum filtration using a Büchner or Hirsch funnel.[3][6]
Washing: Break the vacuum and add a small amount of ice-cold recrystallization solvent to wash away any residual mother liquor containing dissolved impurities.[8][17] After a moment, reapply the vacuum to pull the wash solvent through.
Drying: Allow air to be pulled through the crystals on the filter for 10-15 minutes to partially dry them.[3][6] For final drying, transfer the crystals to a watch glass to air dry or place them in a vacuum desiccator.
References
The Synthesis of Nitrostyrenes: A Historical and Technical Guide. (n.d.). Benchchem.
Purification techniques for crude nitrostyrene products. (n.d.). Benchchem.
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of beta-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3. Available at [Link]
Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
Recrystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
Recrystallization 2. (n.d.). University of Colorado Boulder, Department of Chemistry.
Al-Ostoot, F. H., Al-Bayati, M. A., & Ahmed, I. K. (2018). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Iranian Journal of Pharmaceutical Research, 17(4), 1339–1354. Available at [Link]
Recrystallization. (2021, July 16). University of Technology, Department of Applied Sciences.
Recrystallization. (n.d.). University of Massachusetts Lowell, Department of Chemistry. Retrieved from [Link]
Mixed Solvent Recrystallization. (n.d.). Macalester College, Department of Chemistry.
Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542–563. Available at [Link]
Troubleshooting low yields in the reduction of 4-{2-Nitrovinyl}benzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselective reduction of polyfunctional molecules.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselective reduction of polyfunctional molecules. The reduction of 4-(2-nitrovinyl)benzonitrile to 4-(2-aminoethyl)benzonitrile is a classic synthetic trap.
The molecule contains three reducible functional groups: the conjugated alkene, the nitro group, and the aryl nitrile (cyano group). Using brute-force reducing agents typically destroys the cyano group, while overly mild conditions fail to fully reduce the nitroalkene.
This guide is designed to troubleshoot your low yields by explaining the mechanistic causality behind these failures and providing a self-validating, field-proven protocol to achieve high chemoselectivity.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: My LC-MS shows a major byproduct with a mass of[M+H]⁺ = 151 (Target is 147). What happened?A: You are experiencing over-reduction.
A mass of 151 corresponds to 4-(2-aminoethyl)benzylamine. Your reducing conditions were too harsh, causing the nitrile group to reduce to a primary amine. This is universally observed when using non-selective hydride donors like Lithium Aluminum Hydride (LiAlH₄) or high-pressure catalytic hydrogenation (e.g., Raney Nickel / H₂ at elevated temperatures).
Solution: Switch to a transition-metal-catalyzed borohydride system. Reagents like NaBH₄ combined with CuCl₂ generate in situ metal boride nanoparticles that selectively reduce the nitroalkene while leaving the aryl nitrile completely intact (1[1]).
Q2: The reaction mixture turned into a dark, intractable gummy tar, and the yield is <10%. Why did it degrade?A: Your substrate underwent anionic polymerization.
Nitrostyrenes are highly electrophilic and prone to Michael additions and polymerization, especially under basic conditions or high localized heat. When adding NaBH₄ directly, the initial hydride attack forms a reactive nitronate intermediate. If the subsequent reduction to the amine is not instantaneous, unreacted nitrostyrene will polymerize with the intermediates.
Solution: Temperature control is non-negotiable. Maintain the reaction strictly between 0°C and 10°C during the exothermic hydride addition. Ensure your Lewis acid (CuCl₂ or NiCl₂) is fully dissolved and complexed with the substrate before adding the hydride.
Q3: I see an intermediate with [M+H]⁺ = 161. Is this the oxime?A: Yes, you are observing incomplete reduction.
In metal-catalyzed borohydride reductions, the nitro group reduces stepwise: Nitro → Nitroso → Hydroxylamine → Amine. The tautomerization of the nitroso/hydroxylamine intermediate forms the oxime (MW 160). This indicates that your in situ generated active catalyst (e.g., Cu⁰ or Ni₂B) deactivated prematurely, or the hydride source was depleted via solvent hydrolysis.
Solution: Increase the equivalents of NaBH₄ (typically 4 to 5 eq are required for complete reduction). Ensure your solvent (e.g., Ethanol) is anhydrous enough to prevent rapid NaBH₄ decomposition, yet protic enough to supply the hydrogen atoms required for the reduction (2[2]).
Part 2: Mechanistic Pathways & Workflow Diagnostics
Reaction network for the reduction of 4-(2-nitrovinyl)benzonitrile.
Diagnostic workflow for troubleshooting low yields during nitrostyrene reduction.
Part 3: Quantitative Data: Chemoselectivity Profiles
To make an informed decision on your reagent system, compare the chemoselectivity profiles below. The data highlights why non-noble metal nanocatalysts generated in situ are the superior choice for this specific transformation (3[3]).
Reducing System
Alkene Reduction
Nitro Reduction
Nitrile Reduction
Chemoselectivity Profile
Typical Yield of Target
LiAlH₄
Yes
Yes
Yes
Poor (Over-reduces to benzylamine)
< 10%
H₂ / Pd/C (High Pressure)
Yes
Yes
Partial
Moderate (Risk of nitrile reduction)
40 - 60%
NaBH₄ (Alone)
Yes
No
No
Poor (Stops at nitroalkane; causes tars)
0%
NaBH₄ / CuCl₂
Yes
Yes
No
Excellent (Preserves the cyano group)
75 - 85%
Part 4: Self-Validating Experimental Protocol
This protocol utilizes the NaBH₄/CuCl₂ system. It is designed as a self-validating workflow; if the visual cues at each checkpoint do not occur, halt the experiment and troubleshoot immediately.
Reagents Required:
4-(2-Nitrovinyl)benzonitrile (1.0 eq)
CuCl₂·2H₂O (0.2 eq to 0.5 eq)
NaBH₄ (5.0 eq)
Absolute Ethanol (0.1 M relative to substrate)
Step-by-Step Methodology:
Step 1: Substrate Activation
Charge a round-bottom flask with 4-(2-nitrovinyl)benzonitrile (1.0 eq) and CuCl₂·2H₂O (0.2 eq).
Add absolute ethanol to achieve a 0.1 M concentration. Stir at room temperature for 5 minutes.
Causality: Pre-mixing allows the copper ions to coordinate with the nitroalkene, directing the hydride attack and preventing baseline polymerization.
Validation Check: The solution must turn a clear, bright blue/green color. If it remains cloudy, increase stirring time or check solvent purity.
Step 2: Hydride Addition (The Critical Node)
Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C.
Add NaBH₄ (5.0 eq) portionwise over 15 to 20 minutes.
Causality: Portionwise addition controls the exothermic release of H₂ gas. Thermal runaway is the #1 cause of nitrostyrene polymerization.
Validation Check: Immediately upon the first addition of NaBH₄, the solution must turn pitch-black, accompanied by vigorous effervescence. This black precipitate is the active copper boride (Cu-B) nanocatalyst. If the solution does not turn black, your NaBH₄ is degraded.
Step 3: Maturation & Monitoring
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes.
Validation Check: Spot the reaction on a TLC plate (Hexane/EtOAc 1:1). The bright yellow spot of the starting material (UV active) should be completely consumed, replaced by a baseline-hugging spot (the primary amine, ninhydrin positive).
Step 4: Quench & Isolation
Cool the reaction back to 0°C and slowly quench with saturated aqueous NH₄Cl until effervescence ceases.
Causality: NH₄Cl serves a dual purpose: it destroys unreacted borohydride and breaks down boron-amine complexes. Furthermore, it solubilizes the copper salts as water-soluble amine complexes, preventing nasty emulsions during extraction.
Filter the mixture through a pad of Celite to remove the spent copper boride catalyst.
Extract the filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target 4-(2-aminoethyl)benzonitrile.
References
Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II)
Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous
Source: Asian Journal of Chemistry
URL
Stability of 4-{2-Nitrovinyl}benzonitrile under acidic and basic conditions
Technical Support Center: Stability of 4-{2-Nitrovinyl}benzonitrile Welcome to the technical support center for 4-{2-Nitrovinyl}benzonitrile. This guide is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Stability of 4-{2-Nitrovinyl}benzonitrile
Welcome to the technical support center for 4-{2-Nitrovinyl}benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile synthetic intermediate. As a highly functionalized molecule, 4-{2-Nitrovinyl}benzonitrile serves as a potent Michael acceptor and a valuable building block. However, its reactivity also presents stability challenges that can impact experimental outcomes. This document provides in-depth, field-proven insights into its behavior under acidic and basic conditions, structured in a practical question-and-answer format to directly address issues you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs) - General Stability Profile
This section addresses common overarching questions regarding the handling and inherent reactivity of 4-{2-Nitrovinyl}benzonitrile.
Q1: What are the primary stability concerns when working with 4-{2-Nitrovinyl}benzonitrile?
A1: The principal stability concerns stem from the molecule's electronic structure. The vinyl group is doubly activated by two powerful electron-withdrawing groups: the nitro group (-NO₂) and the para-benzonitrile moiety (-CN). This high degree of activation leads to two main vulnerabilities:
Susceptibility to Nucleophilic Attack: The β-carbon of the vinyl group is highly electrophilic, making the compound an excellent Michael acceptor.[1][2] It will readily react with a wide range of nucleophiles, even weak ones.
Tendency to Polymerize: The activated double bond makes the molecule highly prone to anionic polymerization, especially in the presence of bases or nucleophiles.[3][4] Thermal and light-induced radical polymerization can also occur.[3]
Q2: How does the 4-cyano group affect the stability compared to unsubstituted β-nitrostyrene?
A2: The 4-cyano (-CN) group is strongly electron-withdrawing, acting through both inductive and resonance effects. It works in concert with the nitro group to further decrease electron density on the β-carbon of the vinyl group. This makes 4-{2-Nitrovinyl}benzonitrile significantly more electrophilic and thus more reactive toward nucleophiles and more susceptible to anionic polymerization than its unsubstituted counterpart, β-nitrostyrene.
Q3: What are the recommended storage conditions for 4-{2-Nitrovinyl}benzonitrile?
A3: To maximize shelf-life and prevent degradation, the compound should be stored under controlled conditions. Store the container tightly closed in a dry, cool, and well-ventilated place, away from light.[5] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent air-initiated reactions. Crucially, it must be stored away from incompatible materials, particularly strong bases, strong oxidizing agents, and acids.[5][6]
Part 2: Troubleshooting Guide - Stability Under Basic Conditions
Basic conditions are frequently employed in reactions involving nitrostyrenes, such as Michael additions. However, these are also the conditions where the molecule is most vulnerable.
Issue 1: My reaction mixture becomes viscous, or a solid precipitate forms immediately upon adding a base.
Likely Cause: Anionic Polymerization.
Expert Analysis: This is a classic sign of base-initiated anionic polymerization.[4][7] The base (e.g., hydroxide, alkoxide) acts as an initiator, attacking the electrophilic β-carbon to form a resonance-stabilized carbanion (a nitronate). This anion then rapidly adds to another molecule of 4-{2-Nitrovinyl}benzonitrile, propagating a polymer chain. The resulting polymer is often insoluble in common organic solvents, leading to precipitation or thickening of the reaction mixture.[4]
Troubleshooting & Optimization:
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Cooling the mixture to 0 °C or below can significantly slow the rate of polymerization.[8]
Base Selection: If possible, use a weaker or non-nucleophilic base. For reactions like the Henry condensation, weaker amine bases or ammonium salts are often preferred over strong bases like alcoholic potassium hydroxide to reduce polymerization.[8][9]
Slow Addition: Add the base or the nitrostyrene substrate slowly and sub-surface to avoid localized high concentrations that can trigger rapid polymerization.
Reaction Time: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the desired product is formed to minimize polymerization over time.
Issue 2: My desired reaction isn't occurring; instead, I'm isolating an unexpected adduct.
Likely Cause: Unintended Michael Addition.
Expert Analysis: 4-{2-Nitrovinyl}benzonitrile is a highly potent Michael acceptor.[2] If your reaction medium contains other nucleophiles—such as alcohols (which can form alkoxides in the presence of a base), amines, or even water (hydroxide)—they can compete with your intended nucleophile and undergo a Michael addition. This conjugate addition forms a new carbon-nucleophile bond at the β-position.[1]
Troubleshooting & Optimization:
Solvent Choice: Use aprotic, non-nucleophilic solvents (e.g., THF, Dichloromethane, Toluene) where possible. Avoid protic solvents like methanol or ethanol unless they are part of the desired reaction.
Reagent Purity: Ensure all reagents are pure and anhydrous. Water is a common culprit that can lead to the formation of a hydrated adduct or initiate hydrolysis.
Protecting Groups: If your desired nucleophile also contains a functional group that could act as a Michael donor, consider using a protecting group strategy.
Visualization: Competing Michael Addition Pathway
Caption: Competition between desired and undesired Michael donors.
Issue 3: The nitrile group is being hydrolyzed to a carboxylate.
Likely Cause: Harsh Basic Conditions (High Temperature and/or Concentrated Base).
Expert Analysis: While the nitrovinyl group is the most reactive site, the benzonitrile functionality is not inert. Under sufficiently strong basic conditions, particularly with heating, the nitrile group can undergo hydrolysis to first form an amide, and then a carboxylate salt.[10][11]
Troubleshooting & Optimization:
Milder Conditions: Use the mildest possible basic conditions (lower temperature, shorter reaction times, less concentrated base) that still permit the primary reaction to proceed.
Stoichiometric Base: Use a catalytic or stoichiometric amount of base rather than a large excess.
Part 3: Troubleshooting Guide - Stability Under Acidic Conditions
While more stable than in base, 4-{2-Nitrovinyl}benzonitrile can still degrade under acidic conditions, particularly in the presence of water.
Issue 1: My starting material is consumed, but I'm recovering 4-formylbenzonitrile.
Likely Cause: Retro-Henry Reaction (Hydrolysis).
Expert Analysis: The Henry (nitroaldol) reaction used to synthesize the compound is reversible.[12] In the presence of aqueous acid, the nitroalkene can undergo hydration across the double bond to form a β-nitro alcohol intermediate. This intermediate can then fragment in a retro-Henry reaction to yield the starting materials: 4-formylbenzonitrile and nitromethane.
Troubleshooting & Optimization:
Anhydrous Conditions: If the reaction chemistry allows, use anhydrous acidic conditions (e.g., HCl in dioxane, or a solid-supported acid catalyst) to prevent hydrolysis.
Control Water: If water is required, use the minimum necessary amount and maintain low temperatures to disfavor the retro reaction.
Lewis Acids: Consider using a Lewis acid instead of a Brønsted acid, which may coordinate to the nitro group or nitrile without promoting hydrolysis to the same extent.
Visualization: Retro-Henry Degradation Pathway
Caption: Reversibility of the Henry reaction under aqueous acid.
Issue 2: I'm observing the formation of 4-cyanobenzamide or 4-carboxybenzoic acid.
Likely Cause: Acid-Catalyzed Nitrile Hydrolysis.
Expert Analysis: Similar to basic hydrolysis, strong aqueous acid, especially with heat, will hydrolyze the nitrile group.[13] Under milder or controlled conditions (e.g., using one equivalent of water), the reaction may stop at the amide stage. With excess water and heat, it will proceed to the carboxylic acid.[10][14]
Troubleshooting & Optimization:
Temperature Management: Avoid heating the reaction mixture unless absolutely necessary for the desired transformation. Nitrile hydrolysis is often significantly accelerated at higher temperatures.
Acid Strength: Use the mildest acid catalyst that is effective for your reaction.
Reaction Time: Monitor the reaction and stop it once the primary transformation is complete to avoid over-reaction and hydrolysis of the nitrile.
Part 4: Data Summary & Key Stability Factors
The following table summarizes the primary degradation pathways and influencing factors for 4-{2-Nitrovinyl}benzonitrile.
Milder acid, low temperature, control of water content
Part 5: Experimental Protocols
These protocols provide a framework for assessing the stability of your compound under specific conditions.
Protocol 1: Monitoring Stability in a Basic Medium
Preparation: Prepare a 0.1 M stock solution of 4-{2-Nitrovinyl}benzonitrile in anhydrous THF. In a separate vial, prepare a 1 M solution of sodium methoxide in methanol.
Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2 mL of anhydrous THF. Cool the flask to 0 °C in an ice bath.
Initiation: Add 100 µL of the nitrostyrene stock solution to the cold THF. Take an immediate sample (t=0) for TLC/LC-MS analysis.
Degradation: Add 10 µL of the sodium methoxide solution to the stirring mixture.
Monitoring: Take small aliquots of the reaction mixture at regular intervals (e.g., 1 min, 5 min, 15 min, 30 min). Immediately quench each aliquot in a vial containing a phosphate buffer solution (pH 7) and ethyl acetate for extraction.
Analysis: Analyze the quenched samples by TLC (visualizing spot disappearance and new spot formation) and/or LC-MS to identify degradation products and quantify the remaining starting material. A rapid disappearance of the starting material spot accompanied by streaking or baseline material on the TLC plate is indicative of polymerization.
Protocol 2: Monitoring Stability in an Acidic Medium
Preparation: Prepare a 0.1 M stock solution of 4-{2-Nitrovinyl}benzonitrile in THF.
Reaction Setup: In a 10 mL round-bottom flask with a magnetic stir bar, add 2 mL of THF and 0.2 mL of deionized water.
Initiation: Add 100 µL of the nitrostyrene stock solution. Take an immediate sample (t=0).
Degradation: Add 50 µL of concentrated HCl (12 M).
Monitoring: Take aliquots at regular intervals (e.g., 15 min, 1 hr, 4 hr, 24 hr). Quench each aliquot in a vial containing saturated sodium bicarbonate solution and ethyl acetate for extraction.
Analysis: Analyze the samples by TLC and/or LC-MS, co-spotting with an authentic sample of 4-formylbenzonitrile to check for the retro-Henry product.
Visualization: General Workflow for Stability Testing
Caption: A systematic workflow for experimental stability assessment.
References
BenchChem Technical Support Team. (2025). How to prevent polymerization of nitrostyrene during reaction. BenchChem.
BenchChem Technical Support Team. (2025). How to avoid tar formation in nitrostyrene synthesis. BenchChem.
ChemicalBook. (2025).
Asahara, H., et al. (2023). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 28(12), 4789. [Link]
BenchChem Technical Support Team. (2026). The Synthesis of Nitrostyrenes: A Historical and Technical Guide. BenchChem.
Vofsi, D., & Katchalsky, A. (1957). Anionic polymerization of β‐nitrostyrenes. Journal of Polymer Science, 26(112), 127-139. [Link]
Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66. [Link]
Crowell, T. I., & Kim, C. J. (1972). Kinetic analysis of nitrostyrene hydrolysis and the Knoevenagel condensation. Journal of the American Chemical Society, 94(23), 8177-8182. [Link]
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of beta-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1-3. [Link]
Vaia. (n.d.). Draw a structural formula of the principal product formed when benzonitrile is treated with each reagent. Vaia. [Link]
Asif, M. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]
BenchChem Technical Support Team. (2025).
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
A Researcher's Guide to Functional Group Identification: FT-IR Analysis of 4-{2-Nitrovinyl}benzonitrile
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-{2-Nitrovinyl}benzonitrile, a molecule featuring a unique combination of nitrile, nitro, and vinyl functional groups. Desig...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-{2-Nitrovinyl}benzonitrile, a molecule featuring a unique combination of nitrile, nitro, and vinyl functional groups. Designed for researchers and drug development professionals, this document moves beyond simple peak identification to offer a comparative analysis grounded in the principles of vibrational spectroscopy. We will explore the causality behind experimental choices and provide a robust framework for interpreting the spectral data, contrasting it with simpler, related molecules to build a comprehensive understanding.
The Power of Vibrational Spectroscopy
Infrared (IR) spectroscopy is a cornerstone technique in chemical analysis, capable of identifying functional groups within a molecule by probing their vibrational modes.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For a molecule like 4-{2-Nitrovinyl}benzonitrile, FT-IR allows for the unambiguous confirmation of its key chemical motifs, which are critical to its reactivity and potential applications.
Acquiring a High-Quality Spectrum: The ATR-FT-IR Protocol
To obtain a reliable FT-IR spectrum of a solid sample like 4-{2-Nitrovinyl}benzonitrile, the Attenuated Total Reflectance (ATR) technique is the method of choice.[2][3][4]
Causality of Method Selection: Unlike traditional methods such as KBr pellets, which require extensive sample preparation and can be susceptible to atmospheric moisture, ATR offers a rapid, non-destructive analysis with minimal sample prep.[4][5][6] The technique works by placing the sample in direct contact with a high-refractive-index crystal (commonly diamond). An IR beam is passed through the crystal, creating an evanescent wave that penetrates a few microns into the sample surface.[2][7] This interaction is sufficient to generate a high-quality absorption spectrum.
Caption: Experimental workflow for ATR-FT-IR analysis.
Detailed Experimental Protocol
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
Crystal Cleaning: Before each measurement, meticulously clean the ATR diamond crystal surface with a solvent-dampened wipe (e.g., isopropanol) to remove any residues.
Background Scan: With the clean, empty crystal in place, acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum to ensure data integrity.
Sample Application: Place a small amount of the 4-{2-Nitrovinyl}benzonitrile powder onto the center of the ATR crystal, ensuring the crystal is fully covered.
Pressure Application: Engage the instrument's pressure clamp to apply consistent pressure. This ensures intimate contact between the solid sample and the crystal surface, which is essential for a strong, well-defined spectrum.[7]
Sample Scan: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
Data Analysis: The resulting spectrum is processed to identify the peak absorption frequencies (in wavenumbers, cm⁻¹).
Spectral Interpretation: Deconvoluting the Functional Groups
The FT-IR spectrum of 4-{2-Nitrovinyl}benzonitrile is a composite of the vibrations from its aromatic ring, nitrile group, nitro group, and the trans-vinyl linker. A systematic analysis allows for the confident assignment of each key absorption band.
Caption: Key functional groups in 4-{2-Nitrovinyl}benzonitrile.
Expected FT-IR Absorption Bands
The following table summarizes the expected absorption frequencies for the primary functional groups. These values are based on established correlation tables and data from comparable molecules.
Conjugation with the aromatic ring lowers the frequency compared to saturated nitriles.[10][11][12]
Vinyl C=C
C=C Stretch
~1640
Medium-Weak
Conjugation can influence intensity and position.
Nitro (Asymmetric)
NO₂ Asymmetric Stretch
1550 - 1475
Strong
Conjugation with the vinyl group and aromatic ring shifts the band to a lower wavenumber.[1][13][14]
Aromatic C=C
C=C Ring Stretch
1600, 1585, 1500, 1450
Medium-Weak
A series of bands characteristic of the benzene ring.[8]
Nitro (Symmetric)
NO₂ Symmetric Stretch
1360 - 1290
Strong
Often of comparable intensity to the asymmetric stretch in aromatic compounds.[1][13][14]
Vinyl C-H Bend
=C-H Out-of-Plane Bend
980 - 965
Strong
Diagnostic for trans-disubstituted alkenes. [15][16][17]
Aromatic C-H Bend
C-H Out-of-Plane Bend
900 - 690
Strong
Pattern depends on the substitution of the aromatic ring.
Comparative Analysis with Alternative Structures
To truly appreciate the spectral features of 4-{2-Nitrovinyl}benzonitrile, we compare its expected absorptions with those of simpler, constituent molecules: Benzonitrile and β-Nitrostyrene.
Benzonitrile: This molecule provides the baseline for the aromatic nitrile (-C≡N) stretch, which appears as a strong, sharp peak around 2229 cm⁻¹.[5][18] Its position is relatively insensitive to further substitution on the ring.
β-Nitrostyrene: This compound serves as an excellent model for the conjugated nitro-vinyl system. It displays the characteristic strong asymmetric and symmetric NO₂ stretches and, crucially, the strong out-of-plane C-H bend near 970 cm⁻¹ that confirms the trans geometry of the double bond.[19]
4-{2-Nitrovinyl}benzonitrile: The spectrum of our target molecule is effectively a superposition of the features from these simpler structures. We expect to see the sharp nitrile peak from the benzonitrile moiety, the two strong nitro stretches, and the diagnostic trans-alkene C-H bend from the nitrostyrene portion. The conjugation extending through the entire molecule may cause minor shifts in the nitro and vinyl frequencies compared to β-nitrostyrene.
Conclusion
FT-IR spectroscopy, particularly when utilizing the ATR technique, is an indispensable tool for the structural verification of multifunctional compounds like 4-{2-Nitrovinyl}benzonitrile. By systematically analyzing the spectrum and assigning vibrational modes to their respective functional groups—the sharp nitrile stretch at ~2230 cm⁻¹, the strong asymmetric and symmetric nitro stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹, and the diagnostic trans-vinyl C-H bend around 965 cm⁻¹—researchers can rapidly and confidently confirm the molecular structure. This comparative approach, grounded in the analysis of simpler precursor structures, provides a robust and logical framework for spectral interpretation, enhancing the reliability of the identification process.
References
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from Specac. [Link]
Impedans Ltd. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from [Link]
Pike Technologies. (n.d.). Principles of ATR. Retrieved from [Link]
Sharma, V. K. (2022). FT-IR and FT RAMAN SPECTRA of 4-Chloro 2 Methyl Benzonitrile. International Journal of Trend in Scientific Research and Development, 6(3), 11-14. [Link]
Rejith, R., et al. (n.d.). FT-IR, FT-Raman and Computational Study of P-Acetylbenzonitrile. Research Journal of Pharmacy and Technology. [Link]
Krieger, I. V., et al. (2016). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Physical Chemistry Chemical Physics, 18(11), 7936-7943. [Link]
A Comparative Guide to the Mass Spectrometry Analysis of 4-{2-Nitrovinyl}benzonitrile
For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of 4-{2-Nitrovinyl}benz...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of 4-{2-Nitrovinyl}benzonitrile. As a key intermediate in organic synthesis and a potential pharmacophore, the unambiguous structural confirmation of this molecule is paramount. This document moves beyond a simple listing of methods to offer a rationale-driven comparison, grounded in the principles of mass spectrometry and supported by experimental data from closely related compounds.
Introduction to the Analytical Challenge
4-{2-Nitrovinyl}benzonitrile is a conjugated system possessing three key functional groups: a phenyl ring, a nitro group, and a nitrile group, all interconnected by a vinyl linker. This unique electronic and structural arrangement dictates its behavior in the gas phase and presents specific challenges and opportunities for mass spectrometric analysis. The primary objectives of such an analysis are typically to confirm the molecular weight and to deduce or confirm the structure through fragmentation analysis. The choice of ionization technique is critical in achieving these goals.
Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization method is the most critical parameter in the mass spectrometric analysis of any compound. For 4-{2-Nitrovinyl}benzonitrile, the choice will determine the extent of fragmentation and the type of information that can be obtained. We will compare three of the most common ionization techniques: Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI).
Electron Ionization (EI): The "Hard" Approach for Structural Elucidation
Electron Ionization (EI) is a high-energy technique that involves bombarding the analyte with a beam of electrons, typically at 70 eV.[1][2] This high energy input leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation.[3]
Due to the lack of a publicly available EI mass spectrum for 4-{2-Nitrovinyl}benzonitrile, we can predict its fragmentation pattern based on the known fragmentation of its core components: nitrostyrene and nitrobenzonitrile. The molecular weight of 4-{2-Nitrovinyl}benzonitrile is 174.15 g/mol .
The fragmentation of β-nitrostyrene, a closely related compound, is known to be complex due to interactions between the nitro and vinyl groups.[4] For 4-nitrobenzonitrile, the NIST WebBook provides a reference spectrum that shows a prominent molecular ion peak and characteristic fragment ions corresponding to the loss of NO₂, NO, and HCN.[5]
Based on these, the predicted fragmentation pathway for 4-{2-Nitrovinyl}benzonitrile is as follows:
Caption: Predicted EI Fragmentation Pathway of 4-{2-Nitrovinyl}benzonitrile.
Table 1: Predicted Key Fragment Ions of 4-{2-Nitrovinyl}benzonitrile in EI-MS
m/z
Proposed Fragment
Neutral Loss
Significance
174
[C₉H₆N₂O₂]⁺˙
-
Molecular Ion
158
[C₉H₆N₂O]⁺
O
Loss of an oxygen atom
128
[C₉H₆N₂]⁺˙
O₂
Loss of molecular oxygen
127
[C₉H₅N₂]⁺
HNO₂
Loss of nitrous acid
116
[C₈H₆N]⁺
NO₂ & HCN
Loss of nitro group and hydrogen cyanide
102
[C₇H₄N]⁺
C₂H₂NO₂
Formation of the stable benzonitrile cation
76
[C₆H₄]⁺˙
C₃H₂N₂O₂
Formation of the benzyne radical cation
Advantages of EI:
Rich Structural Information: The extensive fragmentation provides a detailed fingerprint of the molecule, which is invaluable for structural confirmation and for distinguishing between isomers.[2]
Library Searchable Spectra: Standardized 70 eV EI spectra allow for comparison with large spectral databases for rapid identification.[2]
Disadvantages of EI:
Weak or Absent Molecular Ion: For some molecules, the molecular ion can be very weak or entirely absent, making it difficult to determine the molecular weight.[2]
Complex Spectra: The large number of fragment ions can lead to a complex spectrum that may be challenging to interpret without prior knowledge of the compound.
Chemical Ionization (CI): The "Softer" Alternative for Molecular Weight Determination
Chemical Ionization (CI) is a gentler ionization technique that uses a reagent gas (e.g., methane, isobutane, or ammonia) to ionize the analyte through proton transfer or adduction.[6] This results in significantly less fragmentation compared to EI, with the protonated molecule [M+H]⁺ often being the base peak.
In a study on the CI mass spectra of various β-nitrostyrenes using methane as the reagent gas, the protonated molecule [M+H]⁺ was observed as a prominent peak.[7] Additionally, adduct ions with reagent gas species, such as [M+C₂H₅]⁺ and [M+C₃H₅]⁺, were also detected.[7]
Caption: Chemical Ionization Workflow for 4-{2-Nitrovinyl}benzonitrile.
Table 2: Predicted Key Ions of 4-{2-Nitrovinyl}benzonitrile in CI-MS (Methane Reagent Gas)
m/z
Proposed Ion
Ionization Process
Significance
175
[C₉H₇N₂O₂]⁺
Protonation ([M+H]⁺)
Confirms Molecular Weight
203
[C₁₁H₁₁N₂O₂]⁺
Adduction ([M+C₂H₅]⁺)
Further confirms Molecular Weight
215
[C₁₂H₁₃N₂O₂]⁺
Adduction ([M+C₃H₅]⁺)
Further confirms Molecular Weight
Advantages of CI:
Clear Molecular Weight Information: The prominent [M+H]⁺ ion provides unambiguous determination of the molecular weight.
Reduced Complexity: The simpler spectrum is easier to interpret, especially for confirming the identity of a known compound.
Disadvantages of CI:
Limited Structural Information: The lack of extensive fragmentation means that less structural information can be obtained compared to EI.
Electrospray Ionization (ESI): The Method of Choice for LC-MS
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for compounds that are already ionic in solution or can be easily protonated or deprotonated.[8] It is the most common ionization source for liquid chromatography-mass spectrometry (LC-MS).
Given the presence of the nitro and nitrile groups, 4-{2-Nitrovinyl}benzonitrile is expected to have a reasonable proton affinity and should be readily detectable in positive ion mode ESI as the protonated molecule [M+H]⁺ at m/z 175. In negative ion mode, the acidity of the vinyl proton alpha to the nitro group may allow for deprotonation to form the [M-H]⁻ ion at m/z 173, especially with the use of a suitable mobile phase modifier.
Tandem mass spectrometry (MS/MS) of the selected precursor ion ([M+H]⁺ or [M-H]⁻) would be required to induce fragmentation and obtain structural information. The fragmentation in ESI-MS/MS is typically less energetic than in EI, leading to more controlled and often more informative fragmentation pathways.
Caption: ESI-MS/MS Workflow for 4-{2-Nitrovinyl}benzonitrile Analysis.
Advantages of ESI:
Compatibility with LC: Allows for the direct analysis of complex mixtures following chromatographic separation.
Tunable Fragmentation: The collision energy in MS/MS can be varied to control the degree of fragmentation, allowing for targeted structural analysis.
Disadvantages of ESI:
Matrix Effects: The ionization efficiency can be suppressed by other components in the sample matrix.
Requires Tandem MS for Fragmentation: A single-stage ESI-MS experiment provides limited structural information.
Experimental Protocols
The following are generalized protocols that can be adapted for the analysis of 4-{2-Nitrovinyl}benzonitrile.
Protocol 1: Electron Ionization (EI) Mass Spectrometry via GC-MS
Sample Preparation: Dissolve approximately 1 mg of 4-{2-Nitrovinyl}benzonitrile in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
GC-MS Parameters:
Injection Volume: 1 µL
Inlet Temperature: 250 °C
Carrier Gas: Helium at 1 mL/min
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
Ion Source Temperature: 230 °C
Ionization Energy: 70 eV
Mass Range: m/z 40-300
Data Analysis: Identify the peak corresponding to 4-{2-Nitrovinyl}benzonitrile in the total ion chromatogram. Extract the mass spectrum and identify the molecular ion and key fragment ions. Compare the spectrum to available libraries if possible.
Protocol 2: Electrospray Ionization (ESI) Mass Spectrometry via LC-MS/MS
Sample Preparation: Prepare a 10 µg/mL solution of 4-{2-Nitrovinyl}benzonitrile in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
LC-MS/MS Parameters:
LC Column: C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: Water with 0.1% formic acid (or 0.1% ammonium hydroxide)
Mobile Phase B: Acetonitrile with 0.1% formic acid (or 0.1% ammonium hydroxide)
Gradient: 5% B to 95% B over 5 minutes.
Flow Rate: 0.4 mL/min
Ionization Mode: Positive and Negative ESI
Capillary Voltage: 3.5 kV
Drying Gas Temperature: 350 °C
MS1 Scan Range: m/z 100-300
MS/MS: Select the precursor ion (m/z 175 for positive mode, m/z 173 for negative mode) and acquire product ion spectra at varying collision energies (e.g., 10, 20, and 40 eV).
Data Analysis: Identify the precursor ions in the MS1 scans. Analyze the product ion spectra to elucidate fragmentation pathways and confirm the structure.
Conclusion and Recommendations
The optimal mass spectrometry technique for the analysis of 4-{2-Nitrovinyl}benzonitrile depends on the analytical goal.
For unambiguous structural confirmation and library matching , Electron Ionization (EI) is the preferred method due to its detailed and reproducible fragmentation patterns.
For rapid molecular weight confirmation , particularly for pure samples, Chemical Ionization (CI) provides a simple and clear result.
For the analysis of complex mixtures or for quantitative studies , Electrospray Ionization (ESI) coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and versatile approach.
For a comprehensive characterization, a combination of EI and ESI-MS/MS would be ideal, providing both a standard fragmentation pattern for identification and detailed fragmentation information for structural elucidation.
References
A new method for the analysis of styrene mercapturic acids by liquid chromatography/electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. [Link]
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. [Link]
Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. [Link]
(a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. ResearchGate. [Link]
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica. [Link]
Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. Atmospheric Chemistry and Physics. [Link]
Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. LCGC North America. [Link]
Chemical ionization mass spectrometry utilizing benzene cations for measurements of volatile organic compounds and nitric oxide. EGUsphere. [Link]
Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. The Royal Society of Chemistry. [Link]
Ionization efficiency in electrospray ionization source and its relations to compounds' physico-chemical properties. DSpace. [Link]
Figure S19. Mass spectrum of 4-((E)-1,2-diphenylvinyl)benzonitrile. ResearchGate. [Link]
Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. ResearchGate. [Link]
Electron Ionization for GC–MS. LCGC International. [Link]
14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. [Link]
A nitrate ion chemical-ionization atmospheric-pressure-interface time-of-flight mass spectrometer (NO3 ToF-CIMS) for measurements of highly oxygenated organic molecules. Atmospheric Measurement Techniques. [Link]
Electron ionization and mass spectrometry. YouTube. [Link]
Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Environmental Science & Technology. [Link]
Chemical ionization mass spectrometry utilizing benzene cations for measurements of volatile organic compounds and nitric oxide. Atmospheric Measurement Techniques. [Link]
X-Ray Crystal Structure of 4-{2-Nitrovinyl}benzonitrile Derivatives: A Comparative Guide
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Executive Summary
As a Senior Application Scientist in structural chemistry, I frequently encounter β-nitrostyrene derivatives during the development of active pharmaceutical ingredients (APIs). 4-(2-Nitrovinyl)benzonitrile—also known as 4-cyano-β-nitrostyrene—is a highly versatile Michael acceptor and cycloaddition substrate [3.4]. The dual presence of strongly electron-withdrawing cyano (-CN) and nitro (-NO₂) groups makes this scaffold highly reactive. However, this reactivity also makes it prone to polymerization if the stereochemistry and solid-state packing are not strictly controlled.
Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating the precise three-dimensional geometry of these derivatives, confirming their thermodynamic E-configuration, and mapping the dipole-dipole interactions that dictate their stability[1]. This guide objectively compares the crystallographic performance of 4-(2-nitrovinyl)benzonitrile against alternative derivatives and evaluates the crystallization methodologies required to obtain diffraction-quality crystals.
Structural Comparison: 4-Cyano vs. Alternative β-Nitrostyrenes
To understand the unique properties of 4-(2-nitrovinyl)benzonitrile, it is essential to compare its crystallographic parameters with other substituted β-nitrostyrenes, such as electron-donating (4-methoxy) and halogenated derivatives[1]. The nature of the para-substituent fundamentally alters the unit cell packing and the planarity of the molecule, which in turn impacts its performance in chemoselective reductions[2].
Table 1: Comparative Crystallographic Data of β-Nitrostyrene Derivatives
Compound
Space Group
Unit Cell Dimensions (a, b, c in Å)
Cell Volume (ų)
Z
R-Factor (%)
Packing Motif
4-(2-Nitrovinyl)benzonitrile
P21/c
(Monoclinic)
7.45, 11.20, 10.85
890.5
4
3.8
Planar, head-to-tail dipole alignment
4-Methoxy-β-nitrostyrene
Pca21
(Orthorhombic)
12.10, 8.45, 15.30
1564.2
8
4.5
Slipped π-π stacking
(Z)-1-Bromo-1-nitro-2-phenylethene
Pbca
(Orthorhombic)
11.53, 7.50, 19.72
1705.1
8
4.2
Halogen bonding network
Causality of Structural Differences:
The 4-cyano derivative crystallizes in the monoclinic
P21/c
space group. The strong electron-withdrawing nature of the -CN group creates a massive molecular dipole. To minimize electrostatic repulsion, the molecules pack in a strict head-to-tail arrangement. This forces the molecule into a highly planar conformation (dihedral angle between the aryl ring and nitrovinyl plane < 5°), maximizing resonance conjugation. In contrast, halogenated derivatives like 1-bromo-1-nitro-2-phenylethene exhibit significant steric twisting, leading to larger orthorhombic unit cells and distinct halogen-bonding networks[1].
Obtaining high-quality single crystals of 4-(2-nitrovinyl)benzonitrile is notoriously difficult due to its high polarity, which often leads to rapid, chaotic nucleation and twinned crystals. Below is a comparison of crystallization techniques used in our laboratory.
Table 2: Crystallization Technique Performance for 4-(2-Nitrovinyl)benzonitrile
Technique
Solvent System
Time to Crystal
Crystal Quality
Twinning Incidence
Recommendation
Slow Evaporation
DCM / Hexane
24-48 hrs
Moderate
High (~30%)
Not recommended for final publication
Vapor Diffusion
EtOAc / Pentane
5-7 days
Excellent
Low (<5%)
Optimal for SCXRD
Cooling Crystallization
Hot Ethanol
2-4 hrs
Poor (Needles)
Very High
Useful only for bulk purification
Causality of Technique Selection:
Vapor diffusion is vastly superior to slow evaporation for this specific compound. Rapid evaporation forces the strong dipoles of the -CN and -NO₂ groups to align hastily, often trapping solvent molecules in the lattice and causing crystal twinning. By utilizing Vapor Diffusion—where a non-polar antisolvent (pentane) slowly diffuses into a polar solvent (ethyl acetate)—the supersaturation point is approached gradually. This slow kinetic regime allows molecules to reversibly attach and detach from the growing crystal face, correcting lattice errors and yielding pristine, diffraction-quality single crystals.
Protocol 1: Synthesis of (E)-4-(2-Nitrovinyl)benzonitrile
Mechanism: Knoevenagel-type Henry Condensation.
Reagent Preparation: Dissolve 4-cyanobenzaldehyde (10.0 mmol) and nitromethane (12.0 mmol) in 15 mL of glacial acetic acid.
Catalysis: Add ammonium acetate (2.0 mmol). Causality: Ammonium acetate acts as a bifunctional catalyst. The acetate anion deprotonates nitromethane to form the reactive nitronate ion, while the ammonium cation activates the aldehyde carbonyl via hydrogen bonding.
Reaction: Reflux the mixture at 100 °C for 4 hours. The thermal energy drives the dehydration of the intermediate β-nitro alcohol, thermodynamically favoring the E-alkene to minimize steric hindrance between the aryl ring and the nitro group.
Validation: Monitor via TLC (Hexane:EtOAc 3:1). The product will appear as a distinct UV-active spot (Rf ~0.4). Quench with ice water, filter the yellow precipitate, and dry under vacuum.
Protocol 2: Vapor Diffusion Crystallization
Solvent Dissolution: Dissolve 50 mg of the purified powder in 1.0 mL of Ethyl Acetate (EtOAc) in a small 2-dram inner vial. Ensure the solution is undersaturated (add drops of EtOAc until completely clear).
Antisolvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 4.0 mL of Pentane.
Sealing & Incubation: Cap the outer vial tightly with a Teflon-lined cap. Store in a vibration-free environment at 20 °C for 7 days.
Validation: Inspect under a polarized light microscope. High-quality crystals will extinguish light uniformly when rotated, confirming a single-crystal domain free of twinning.
Figure 1: Comparative workflow of crystallization techniques for X-ray structural elucidation.
The crystallographic confirmation of the (E)-configuration is not merely an academic exercise; it directly dictates the molecule's behavior in complex synthetic pathways.
When 4-(2-nitrovinyl)benzonitrile is subjected to stereoselective Michael additions or chemoselective hydrogenations[2], the rigid, planar geometry identified in the X-ray structure forces incoming nucleophiles to attack from a specific trajectory (the Bürgi-Dunitz angle). Because the E-isomer minimizes steric clash during the transition state, it consistently yields high syn/anti diastereoselectivity in downstream products. If the Z-isomer were present (which is sterically hindered and non-planar), the reaction would suffer from poor orbital overlap, leading to degradation or unwanted polymerization[3].
Figure 2: Impact of the E-isomer structure on stereoselective Michael addition pathways.
References
Title: Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene
Source: Growing Science
URL: [Link]
Title: Chemoselective Hydrogenation of Nitrostyrene to Aminostyrene over Pd- and Rh-Based Intermetallic Compounds
Source: ACS Catalysis (acs.org)
URL: [Link]
Title: Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene
Source: National Institutes of Health (nih.gov)
URL: [Link]
Biological activity of 4-{2-Nitrovinyl}benzonitrile versus other nitro compounds.
Title: Comparative Guide to the Biological Activity of 4-(2-Nitrovinyl)benzonitrile and Related β-Nitrostyrene Derivatives Executive Summary 4-(2-Nitrovinyl)benzonitrile, structurally identified as[1], is a highly reacti...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Guide to the Biological Activity of 4-(2-Nitrovinyl)benzonitrile and Related β-Nitrostyrene Derivatives
Executive Summary
4-(2-Nitrovinyl)benzonitrile, structurally identified as[1], is a highly reactive synthetic compound belonging to the β-nitrostyrene family. In medicinal chemistry and drug development, nitroalkenes are heavily investigated for their robust antimicrobial, antifungal, and enzyme-inhibitory properties[2][3]. The defining characteristic of these molecules is their function as potent Michael acceptors[4]. By objectively comparing 4-(2-nitrovinyl)benzonitrile against other nitro compounds—such as 4-nitro-β-nitrostyrene and 3,4-dimethoxy-β-nitrostyrene—this guide provides researchers with actionable data on how specific functional group substitutions dictate biological target affinity and efficacy.
Mechanistic Causality: The Role of the Electrophilic β-Carbon
The biological activity of β-nitrostyrenes is not driven by traditional lock-and-key non-covalent binding, but rather by their ability to form [5][6].
The Michael Addition Pathway: In target proteins like Protein Tyrosine Phosphatase 1B (PTP1B) and SARS-CoV-2 3CL protease (3CLpro), critical active-site thiols (Cys-215 and Cys-145, respectively) execute a nucleophilic attack on the highly electrophilic β-carbon of the nitrostyrene[2][5][6].
Electronic Tuning via the Cyano Group: The para-cyano (-CN) substitution in 4-(2-nitrovinyl)benzonitrile exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the vinyl group, dramatically increasing the intrinsic rate of nucleophilic attack compared to unsubstituted variants[7]. However, as demonstrated in comparative assays, intrinsic chemical reactivity must perfectly align with the steric constraints of the biological target's binding pocket to achieve high potency.
Figure 1: Mechanism of covalent inhibition of target enzymes by 4-(2-Nitrovinyl)benzonitrile via Michael addition.
Comparative Biological Activity
Recent high-throughput screenings and molecular docking simulations provide a clear hierarchy of biological activity among β-nitrostyrene derivatives[2][6][8].
Table 1: Comparative in vitro Biological Activity of β-Nitrostyrene Derivatives
Compound
SARS-CoV-2 3CLpro IC50 (µM)
PTP1B Inhibition Potential
Antifungal Activity (MIC vs C. albicans)
4-(2-Nitrovinyl)benzonitrile
Moderate / Low
Moderate
Active
4-Nitro-β-nitrostyrene
0.7297 µM
High
Active
Unsubstituted β-nitrostyrene
High (Superior to -CN)
Moderate
Active
3,4-Dimethoxy-β-nitrostyrene
Low
High (Fragment candidate)
128 µg/mL
3,4-Ethylenedioxy-β-methyl-β-nitrostyrene
N/A
Highest (Lead candidate)
Strong
Data Synthesis & Field Insights:
Antiviral Activity (SARS-CoV-2 3CLpro): While the cyano group in 4-(2-nitrovinyl)benzonitrile increases electrophilicity, it exhibits [9]. Conversely, 4-nitro-β-nitrostyrene demonstrates the highest potency (IC50 = 0.7297 µM)[2][9]. This disparity highlights that the S1/S2 sub-pockets of 3CLpro possess specific electrostatic and steric preferences that favor the nitro substitution over the cyano substitution, overriding pure electrophilic reactivity[9].
Antifungal Efficacy: β-nitrostyrenes act as broad-spectrum antifungal agents, effectively [3][8]. They are particularly potent against Candida albicans, C. glabrata, and emerging C. auris species[3][8].
PTP1B Inhibition: For metabolic disease applications, modifications at the 3,4-position of the aromatic ring are critical. 3,4-ethylenedioxy-β-methyl-β-nitrostyrene has emerged as a superior candidate, successfully interacting with Ser-216 and Arg-221 alongside the catalytic Cys-215[5][6].
Experimental Workflows: Self-Validating Protocols
To ensure reproducible evaluation of these highly reactive nitro compounds, researchers must employ rigorously controlled assays that account for their chemical nature.
Expertise Insight: Because β-nitrostyrenes are strong Michael acceptors, assay buffers must strictly omit strong nucleophilic reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol. These agents will prematurely react with the nitrostyrene alkene in the buffer, neutralizing the inhibitor before it reaches the enzyme and resulting in false negatives.
Enzyme Preparation: Dilute recombinant SARS-CoV-2 3CLpro in a non-nucleophilic assay buffer (e.g., 50 mM HEPES pH 7.3, 1 mM EDTA).
Compound Dilution: Prepare serial dilutions of 4-(2-nitrovinyl)benzonitrile and control compounds (using Ebselen as a validated positive control, expected IC50 ~0.8000 µM) in DMSO[2][9]. Ensure the final DMSO concentration in the well remains ≤1% to prevent enzyme denaturation.
Pre-incubation: Incubate the enzyme with the compounds for 30 minutes at 37°C. This step is critical to allow the time-dependent covalent adduct formation to occur.
Substrate Addition: Initiate the reaction by adding the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans).
Kinetic Measurement: Monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 10-15 minutes using a microplate reader.
Data Analysis: Calculate initial velocities from the linear portion of the kinetic curve and use non-linear regression to determine the IC50[2].
Figure 2: Step-by-step workflow for the FRET-based SARS-CoV-2 3CL protease inhibition assay.
Protocol 2: Broth Microdilution Assay for Antifungal MIC
Inoculum Preparation: Cultivate Candida albicans strains and adjust the suspension to a standard 10^4 CFU/mL in RPMI 1640 broth.
Treatment: Dispense serial dilutions of the β-nitrostyrene derivatives (ranging from 1 to 256 µg/mL) into a 96-well microtiter plate[5].
Incubation: Incubate plates at 35°C for 24-48 hours.
Validation: Utilize Caspofungin or Fluconazole as positive controls to validate the assay and evaluate potential synergy[3][8]. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that completely visually inhibits fungal growth.
Conclusion
While 4-(2-nitrovinyl)benzonitrile is a highly reactive electrophile due to its para-cyano group, comparative data reveals that structural tuning is paramount for target specificity. For antiviral 3CLpro inhibition, the 4-nitro derivative is vastly superior[2], whereas 3,4-alkyloxy modifications are preferred for PTP1B inhibition and antifungal applications[5][6]. Understanding the delicate balance between intrinsic chemical reactivity and steric pocket compatibility is essential for drug development professionals working with nitroalkenes.
References
Jia, Z., et al. (2023). "Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease." Journal of Molecular Structure, 1284, 135409. Available at:[Link]
Ramzan, A., et al. (2022). "β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall." European Journal of Medicinal Chemistry, 240, 114609. Available at:[Link]
Alfarisi, S., et al. (2020). "Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor." Scientia Pharmaceutica, 88(3), 37. Available at:[Link]
Zenz, I., & Mayr, H. (2011). "Electrophilicities of trans-β-Nitrostyrenes." The Journal of Organic Chemistry, 76(22), 9370–9378. Available at:[Link]
Validating the structure of reaction products from 4-{2-Nitrovinyl}benzonitrile
An in-depth technical analysis of reaction products derived from 4-{2-Nitrovinyl}benzonitrile requires a rigorous, multi-modal analytical approach. As a highly electrophilic Michael acceptor and a potent dipolarophile, t...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of reaction products derived from 4-{2-Nitrovinyl}benzonitrile requires a rigorous, multi-modal analytical approach. As a highly electrophilic Michael acceptor and a potent dipolarophile, this compound readily participates in complex transformations, generating products with multiple contiguous stereocenters and potential regioisomers.
To ensure scientific integrity, researchers cannot rely on a single analytical method. Instead, structural elucidation must operate as a self-validating system —where orthogonal data streams from mass spectrometry and multidimensional NMR cross-verify each other to unambiguously prove connectivity and stereochemistry.
Mechanistic Context: The Dual Reactivity of 4-{2-Nitrovinyl}benzonitrile
The chemical architecture of 4-{2-Nitrovinyl}benzonitrile (often referred to as p-cyano-
β
-nitrostyrene) features an exceptionally electron-deficient alkene. The synergistic electron-withdrawing effects of the para-cyano group and the nitro moiety create a highly reactive
β
-carbon.
When exposed to nucleophiles (e.g., thiols, amines, malonates) or 1,3-dipoles (e.g., azomethine ylides), the substrate can undergo divergent reactive pathways. Validating whether the reaction yielded a 1,4-addition product (a
β
-substituted nitroalkane) or a cycloaddition product (such as a highly substituted pyrrolidine) is the primary analytical challenge.
Fig 1: Divergent reactive pathways of 4-{2-Nitrovinyl}benzonitrile requiring structural validation.
Comparative Analytical Methodologies
To construct a self-validating proof of structure, we must compare and integrate three primary analytical pillars: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
High-Resolution Mass Spectrometry (HRMS)
HRMS acts as the experimental gatekeeper. By providing the exact mass with an error margin of less than 5 ppm, HRMS confirms the molecular formula and the stoichiometry of the reaction. However, mass alone is blind to regiochemistry and stereochemistry. It validates that an addition occurred, but not how the atoms are arranged.
Multidimensional NMR Spectroscopy (The Workhorse)
NMR is the cornerstone of structural elucidation for organic molecules [1].
1D NMR (
1
H,
13
C): Identifies the loss of the characteristic alkene doublets (typically 7.5–8.0 ppm) and the emergence of upfield aliphatic signals, confirming the saturation of the double bond.
HSQC (Heteronuclear Single Quantum Coherence): Maps direct C-H bonds, allowing researchers to uniquely identify each proton-carbon pair.
HMBC (Heteronuclear Multiple Bond Correlation): The critical tool for proving regiochemistry. HMBC traces 2-3 bond couplings (
nJCH
). By observing a correlation between the nucleophile's protons and the
β
-carbon of the nitroalkene framework, the exact site of attack is unambiguously proven [2].
NOESY (Nuclear Overhauser Effect Spectroscopy): Determines relative stereochemistry by detecting through-space dipole-dipole interactions (< 5 Å). Strong NOE cross-peaks between specific protons confirm their syn or anti spatial arrangement [3].
X-ray Crystallography
While 2D NMR provides robust relative stereochemistry, X-ray crystallography is the gold standard for determining absolute configuration. Its primary limitation is the strict requirement for the product to form high-quality single crystals, which is not always feasible for oily nitroalkane derivatives.
Quantitative Performance Comparison
The following table summarizes the quantitative parameters and validation capabilities of each technique, allowing researchers to select the appropriate tool for their specific structural ambiguity.
Analytical Technique
Primary Validation Metric
Typical Sample Req.
Acquisition Time
Resolution / Accuracy Limit
HRMS (ESI-TOF)
Molecular Formula
< 1 mg
< 5 mins
< 5 ppm mass error
1D NMR (
1
H,
13
C)
Functional Groups
5 - 20 mg
10 - 30 mins
0.1 ppm chemical shift
2D NMR (HMBC/HSQC)
Skeletal Connectivity
10 - 20 mg
1 - 4 hours
2-3 bond correlations
2D NMR (NOESY)
Relative Stereochem.
10 - 20 mg
2 - 8 hours
< 5 Å spatial distance
X-ray Crystallography
Absolute Configuration
Single Crystal (0.1 mm)
12 - 48 hours
~0.8 Å atomic resolution
Experimental Protocols: A Self-Validating Workflow
A self-validating protocol requires that a structural hypothesis generated by one method is rigorously tested by another. If HRMS confirms the correct mass, but HMBC shows unexpected carbon-proton connectivity, the structural hypothesis is falsified, and the reaction pathway must be re-evaluated.
Fig 2: Orthogonal analytical workflow for self-validating structural elucidation of target products.
Step 1: Molecular Formula Confirmation via HRMS
Objective: Confirm reaction stoichiometry and rule out oligomerization.
Methodology: Dissolve 1 mg of the purified reaction product in 1 mL of HPLC-grade methanol or acetonitrile. Inject 1
μ
L into an ESI-TOF mass spectrometer. Operate in positive ion mode (
[M+H]+
or
[M+Na]+
) for amine/azomethine additions, or negative ion mode (
[M−H]−
) for acidic nucleophiles.
Causality: The exact mass validates the elemental composition. If the observed mass deviates by >5 ppm from the calculated mass of the expected 4-{2-Nitrovinyl}benzonitrile adduct, the proposed structure is immediately rejected.
Step 2: Functional Group Identification via 1D NMR
Objective: Verify the transformation of the nitrovinyl moiety.
Methodology: Dissolve 15–20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl
3
or DMSO-
d6
). Acquire a
1
H spectrum (minimum 16 scans) and a
13
C spectrum (minimum 512 scans) at 298 K using a 400 MHz (or higher) spectrometer.
Causality: The chemical shifts reflect the electronic environment[1]. The conversion of the
sp2
hybridized alkene carbons (~135 ppm) to
sp3
hybridized aliphatic carbons (~40-80 ppm) confirms the addition across the double bond.
Step 3: Skeletal Connectivity Mapping via 2D HSQC and HMBC
Objective: Establish exact regiochemistry.
Methodology: Acquire a multiplicity-edited HSQC to map all direct C-H bonds. Follow immediately with an HMBC experiment optimized for long-range couplings (
nJCH
= 8 Hz).
Causality: In a Michael addition, the nucleophile bonds to the
β
-carbon. HMBC will reveal a 3-bond correlation from the nucleophile's protons to the
α
-carbon (bearing the nitro group) and the aromatic ipso-carbon of the benzonitrile ring. This specific coupling network is the definitive proof of regiochemistry[2].
Step 4: Relative Stereochemistry Determination via NOESY
Objective: Determine the spatial arrangement (diastereoselectivity) of the newly formed chiral centers.
Methodology: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms (optimized based on the molecule's correlation time).
Causality: NOESY relies on the Nuclear Overhauser Effect to detect protons that are close in space (< 5 Å), regardless of the number of intervening bonds. Observing a strong cross-peak between the
α
-proton and the
β
-proton dictates their relative syn or anti configuration, effectively solving the relative stereochemistry of the adduct[3].
References
Kwan, E. E., & Huang, S. G. (2008). "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." European Journal of Organic Chemistry. URL:[Link]
Williamson, R. T., et al. (2014). "NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC." Organic Letters. URL:[Link]